molecular formula C24H37N3O2 B12416252 (S,S)-J-113397

(S,S)-J-113397

Numéro de catalogue: B12416252
Poids moléculaire: 399.6 g/mol
Clé InChI: MBGVUMXBUGIIBQ-RTWAWAEBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is a high-value chemical tool for neuroscience and pharmacology research. This compound is a selective and potent non-peptide antagonist of the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor . The antagonistic activity at the ORL-1 receptor makes this compound a critical probe for investigating the pathophysiology and potential treatment of pain, as the receptor is a key target for novel analgesic agents . Beyond pain research, it is widely used in studies exploring mechanisms of tolerance to narcotic analgesics, drug dependence, and addiction due to the ORL-1 receptor's role in these processes . Its utility also extends to research on cognitive impairment, schizophrenia, and depression, where ORL-1 receptor signaling is implicated . The specific (3S,4S) stereochemistry is crucial for its binding affinity and functional activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C24H37N3O2

Poids moléculaire

399.6 g/mol

Nom IUPAC

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

InChI

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m1/s1

Clé InChI

MBGVUMXBUGIIBQ-RTWAWAEBSA-N

SMILES isomérique

CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCN(C[C@@H]3CO)CC4CCCCCCC4

SMILES canonique

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-J-113397 is a seminal compound in the study of the nociceptin (B549756)/orphanin FQ (N/OFQ) system. As the first potent and selective, non-peptidyl antagonist for the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1), it has become an invaluable tool for elucidating the physiological and pathological roles of N/OFQ.[1][2][3][4] This guide details its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism: Competitive Antagonism

The fundamental mechanism of action for this compound is competitive antagonism at the NOP receptor.[2][5] It binds reversibly to the same orthosteric binding site as the endogenous ligand, N/OFQ. By occupying the receptor, J-113397 blocks N/OFQ from binding and initiating a biological response. Crucially, J-113397 itself does not possess intrinsic activity; it does not activate the receptor's downstream signaling pathways.[2][6] This has been formally demonstrated through Schild plot analysis in functional assays, which confirmed its competitive nature.[2]

G cluster_receptor NOP Receptor cluster_ligands cluster_response Cellular Response Receptor {Binding Site} Response Signaling Cascade (Blocked) NOC N/OFQ (Agonist) NOC->Receptor Binding Prevented J11 This compound (Antagonist) J11->Receptor Binds & Blocks NoResponse No Signaling

Caption: Competitive antagonism at the NOP receptor by this compound.

Quantitative Data Summary

The pharmacological profile of this compound is defined by its high binding affinity for the NOP receptor and its remarkable selectivity over classical opioid receptors (μ, δ, and κ).

Table 1: Binding Affinity of this compound for the NOP Receptor
ParameterReceptor OriginSystemValue (nM)Reference
Ki Cloned Human NOPCHO Cells1.8[2][5][6]
Ki Mouse NOPMouse Brain1.1[2][5]
IC50 Cloned Human NOPCHO Cells2.3[3][5]
IC50 Mouse NOPMouse Brain7.6[5]
Table 2: Receptor Selectivity Profile of this compound
Receptor TypeKi (nM)Selectivity Ratio (Ki Opioid / Ki NOP)Reference
Human NOP (ORL1) 1.8-[2]
Human μ (mu) 1000~556-fold[2]
Human δ (delta) >10,000>5556-fold[2]
Human κ (kappa) 640~356-fold[2]
Table 3: Functional Antagonist Potency of this compound
AssaySystemParameterValueReference
[³⁵S]GTPγS BindingCHO-NOP CellsIC505.3 nM[2][6]
cAMP AccumulationCHO-hNOP CellsIC5026 nM[3]
cAMP AccumulationCHO-hNOP CellspA₂7.52[7]
Mouse Colon ContractionIsolated TissuepA₂8.07[7]
Mouse Vas DeferensIsolated TissuepA₂7.85[7]

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[8][9] Upon activation by an agonist like N/OFQ, the G protein dissociates, leading to several downstream effects:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[10]

This compound, by blocking the initial binding of N/OFQ, prevents this entire signaling cascade from occurring.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_protein Gαi/o Gβγ NOP->G_protein Couples to NOC N/OFQ NOC->NOP Activates J11 This compound J11->NOP Blocks AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP

Caption: NOP receptor signaling and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound relies on a series of standardized in vitro assays.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[5] Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

  • Assay Incubation: Membranes are incubated in a buffer containing a fixed concentration of a radiolabeled NOP ligand (e.g., [¹²⁵I]Tyr¹⁴nociceptin) and varying concentrations of the unlabeled competitor, this compound.[3]

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of J-113397 that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.[2][4]

Methodology:

  • Membrane Preparation: As with the binding assay, membranes from CHO-hNOP cells are used.

  • Assay Incubation: Membranes are incubated in an assay buffer containing GDP (to maintain G proteins in an inactive state), a fixed concentration of N/OFQ (the agonist), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.[6]

  • Reaction: N/OFQ binding to the NOP receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. This compound competes with N/OFQ, thus inhibiting this exchange.

  • Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by rapid filtration. The radioactivity on the filters is then quantified.

  • Data Analysis: The ability of this compound to inhibit the N/OFQ-stimulated increase in [³⁵S]GTPγS binding is measured, and an IC₅₀ value is determined to quantify its functional potency.

General Experimental Workflow

The evaluation of a novel receptor antagonist like this compound follows a logical progression from initial binding studies to functional characterization and in vivo validation.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Radioligand Binding Assay (Determine Ki) B Determine Selectivity Profile (Binding at μ, δ, κ receptors) A->B High affinity? C [35S]GTPγS Binding Assay (Determine Functional IC50) B->C Selective? D cAMP Accumulation Assay (Confirm Functional Antagonism) C->D E Animal Models (e.g., Tail-Flick Test) D->E Potent antagonist? F Assess Antagonism of N/OFQ-induced effects E->F

Caption: Standard experimental workflow for NOP receptor antagonist evaluation.

References

(S,S)-J-113397: A Technical Guide to Nociceptin Receptor Binding Affinity and Functional Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional antagonism of (S,S)-J-113397 at the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor. This compound is a pioneering non-peptidyl antagonist that has been instrumental in characterizing the physiological and pathological roles of the N/OFQ system.[1][2] It demonstrates high affinity and selectivity for the ORL1 receptor over classical opioid receptors.[2][3] This document collates quantitative data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

The affinity of this compound for the ORL1 receptor and its selectivity over other opioid receptors have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional activity (IC50) values.

ParameterReceptorSpeciesCell Line/TissueValue (nM)
KiORL1HumanCHO Cells1.8
KiORL1MouseMouse Brain1.1
IC50ORL1HumanCHO Cells2.3
IC50ORL1MouseMouse Brain7.6
IC50ORL1HumanCHO-ORL1 Cells5.3
Table 1: Binding Affinity and Functional Potency of this compound for the ORL1 Receptor.[3][4][5]
ReceptorKi (nM)Selectivity (fold) over ORL1
ORL11.8-
Mu (μ)1000556
Delta (δ)>10,000>5556
Kappa (κ)640356
Table 2: Selectivity Profile of this compound at Human Opioid Receptors.[2][3]

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the ORL1 receptor.[3] The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, N/OFQ, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks N/OFQ from binding to the ORL1 receptor, thereby preventing this signaling cascade.

cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits N_OFQ N/OFQ N_OFQ->ORL1 Binds & Activates J113397 This compound J113397->ORL1 Binds & Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Effects

ORL1 Receptor Signaling and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound are provided below.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).[4] The cells are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ORL1 ligand (e.g., [³H]nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of unlabeled this compound.[6][7][8]

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

start Start prep Prepare CHO-hORL1 Cell Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Workflow of a Radioligand Competition Binding Assay.
[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor. As this compound is an antagonist, this assay determines its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS.[4]

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from CHO-hORL1 cells.[4]

  • Binding Reaction: The assay is typically conducted in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the agonist (nociceptin/orphanin FQ), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.[2][4]

  • Incubation: The plates are incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits of the activated G proteins.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of [³⁵S]GTPγS bound to the G proteins retained on the filter is quantified using a scintillation counter.[4]

  • Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding. An IC50 value for this inhibition is calculated. For further characterization of competitive antagonism, Schild plot analysis can be performed.[3][4]

start Start prep Prepare CHO-hORL1 Cell Membranes start->prep incubate Incubate Membranes with N/OFQ, [³⁵S]GTPγS, and this compound prep->incubate filter Rapid Filtration incubate->filter count Quantify Bound [³⁵S]GTPγS filter->count analyze Analyze Inhibition of Agonist-Stimulated Binding count->analyze end End analyze->end

Workflow of a [³⁵S]GTPγS Binding Assay.
Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the functional antagonism of this compound by measuring its ability to block the N/OFQ-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Whole CHO-hORL1 cells are used.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of N/OFQ.[2][7]

  • Lysis and Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.[8]

cluster_assay cAMP Assay Logic Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Stimulates cAMP Increased cAMP AC->cAMP N_OFQ N/OFQ ORL1_Gi ORL1-Gi/o N_OFQ->ORL1_Gi Activates Inhibition ORL1_Gi->Inhibition Inhibition->AC J113397 This compound J113397->ORL1_Gi Blocks

Logical Flow of the cAMP Accumulation Assay.

References

(S,S)-J-113397: A Comprehensive Profile of its Selectivity for the ORL1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

(S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, has become an indispensable tool in the field of pharmacology. Its high affinity and remarkable selectivity for the ORL1 receptor over the classical opioid receptors (mu, delta, and kappa) have enabled significant advancements in understanding the physiological and pathophysiological roles of the N/OFQ system. This technical guide provides a comprehensive overview of the ORL1 receptor selectivity profile of this compound, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The discovery of the ORL1 receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), unveiled a novel signaling system with structural homology to the classical opioid system but with distinct pharmacological and physiological functions.[1][2] The N/OFQ-ORL1 system is implicated in a wide array of physiological processes, including pain modulation, mood, anxiety, and reward.[3][4] this compound was the first non-peptide molecule identified to exhibit high-affinity and selective antagonism at the ORL1 receptor, providing a crucial chemical probe to investigate this system.[5][6] This guide serves as a technical resource for professionals in drug development and neuroscience research, offering a detailed examination of the selectivity and pharmacological characterization of this compound.

Quantitative Selectivity Profile

The hallmark of this compound is its exceptional selectivity for the ORL1 receptor. This is quantitatively demonstrated through in vitro binding and functional assays, which reveal a significantly higher affinity and potency at the ORL1 receptor compared to the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. The inhibition constant (Ki) is inversely proportional to the affinity. The data presented in Table 1 clearly illustrates the high affinity of this compound for the human ORL1 receptor and its substantially lower affinity for the classical opioid receptors.

ReceptorSpeciesKi (nM)Selectivity Fold (vs. ORL1)Reference(s)
ORL1 Human1.8-[5][7]
Mu (μ)Human1000556[5][7]
Delta (δ)Human>10,000>5556[5][7]
Kappa (κ)Human640356[5][7]
Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors.
Functional Activity (IC50)

Functional assays measure the biological effect of a ligand. For an antagonist like this compound, its potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Table 2 summarizes the functional potency of this compound in various assays.

AssayCell Line/TissueAgonistIC50 (nM)Reference(s)
[³⁵S]GTPγS BindingCHO-ORL1 cellsNociceptin/Orphanin FQ5.3[5][7]
[¹²⁵I][Tyr¹⁴]nociceptin BindingCHO-ORL1 cells-2.3[8]
cAMP AccumulationCHO-ORL1 cellsForskolin/Nociceptin26[8]
[³⁵S]GTPγS BindingMouse BrainNociceptin/Orphanin FQ7.6[9]
Table 2: In Vitro Functional Activity of this compound.

Experimental Protocols

The quantitative data presented above were generated using well-established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to characterize the ORL1 receptor selectivity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the ORL1, mu, delta, and kappa opioid receptors.

Materials:

  • Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1, mu, delta, or kappa opioid receptors.[1]

  • Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-nociceptin for ORL1).[1]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the respective receptor.

  • Filtration System: Glass fiber filters and a cell harvester.[10]

Procedure:

  • Incubation: Receptor membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer to allow binding to reach equilibrium.[10]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10]

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[10]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation J113397 This compound (Varying Concentrations) J113397->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Free Ligand Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Radioligand Competition Binding Assay Workflow.
[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to a receptor. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Antagonists, such as this compound, inhibit this agonist-stimulated binding.[11][12]

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the ORL1 receptor.

Materials:

  • Membrane Preparations: Membranes from cells expressing the ORL1 receptor (e.g., CHO-ORL1).[5]

  • Radioligand: [³⁵S]GTPγS.[13]

  • Agonist: Nociceptin/Orphanin FQ.[5]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.[14]

  • Filtration System: Glass fiber filters and a cell harvester.[15]

Procedure:

  • Pre-incubation: Membranes are often pre-incubated with the antagonist, this compound, before the addition of the agonist.

  • Stimulation: The agonist (N/OFQ) is added to stimulate the receptor, initiating the G protein activation cycle.

  • [³⁵S]GTPγS Binding: [³⁵S]GTPγS is added to the reaction, which then binds to the activated Gα subunits.

  • Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate bound from free [³⁵S]GTPγS.[15]

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes ORL1 Membranes Incubation Incubate with Antagonist & Agonist Membranes->Incubation Agonist N/OFQ Agonist->Incubation J113397 This compound J113397->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Filtration Filtration Incubation->Filtration Separate Bound/ Free Radioligand Quantification Quantify Bound [³⁵S]GTPγS Filtration->Quantification Analysis Determine IC50 Quantification->Analysis

[³⁵S]GTPγS Binding Assay Workflow.

ORL1 Receptor Signaling Pathway

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[16] Upon activation by an agonist like N/OFQ, the receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks the binding of N/OFQ, thereby preventing the initiation of this signaling cascade.

The primary signaling pathway involves:

  • G Protein Activation: N/OFQ binding to the ORL1 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.[17]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2]

  • MAPK Pathway Activation: The ORL1 receptor can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating various cellular processes.[18]

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) GIRK GIRK Channels G_protein->GIRK Activates (Gβγ) VGCC Ca²⁺ Channels G_protein->VGCC Inhibits (Gβγ) MAPK MAPK Pathway G_protein->MAPK Activates NOFQ N/OFQ NOFQ->ORL1 Activates J113397 This compound J113397->ORL1 Blocks cAMP cAMP AC->cAMP Produces

ORL1 Receptor Signaling Pathway.

Conclusion

This compound is a highly potent and selective antagonist of the ORL1 receptor, demonstrating a significantly greater affinity for this receptor over the classical mu, delta, and kappa opioid receptors. This remarkable selectivity, established through rigorous in vitro binding and functional assays, solidifies its role as a critical pharmacological tool for investigating the diverse functions of the N/OFQ-ORL1 system. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration into the therapeutic potential of targeting the ORL1 receptor.

References

(S,S)-J-113397: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the N/OFQ system.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding characteristics, mechanism of action, in vitro and in vivo functional activities, and the experimental protocols used for its characterization.

Core Pharmacological Properties

This compound, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, was the first small molecule identified as a highly selective antagonist for the ORL-1 receptor.[2][3] It is the (S,S)-enantiomer of the racemic mixture J-113397 that exhibits this high-affinity binding.

Mechanism of Action

The primary mechanism of action of this compound is competitive antagonism at the ORL-1 receptor.[1][4][5] It binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation.[1] Functional assays have confirmed that this compound acts as a pure antagonist, demonstrating no intrinsic agonist activity.[1][5]

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1][6] Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[1][7] this compound blocks these downstream signaling events by preventing the initial receptor activation by N/OFQ.[1]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ORL1 ORL1 Receptor Gi Gαi/o ORL1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_channel K+ Channel K_ion K+ K_channel->K_ion Efflux NOFQ N/OFQ NOFQ->ORL1 Binds & Activates J113397 This compound J113397->ORL1 Blocks Gi->AC Inhibits Gbg Gβγ Gi->Gbg Gbg->Ca_channel Inhibits Gbg->K_channel Activates ATP ATP ATP->AC

ORL-1 Receptor Signaling and Antagonism by this compound.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound
LigandReceptorPreparationRadioligandValue (Ki)Reference
This compoundHuman ORL-1CHO cell membranes[³H]Nociceptin1.8 nM[4]
This compoundMouse ORL-1Mouse brain membranes[³H]Nociceptin1.1 nM[4]
Table 2: Functional Antagonist Activity of this compound
AssayReceptorCell Line/TissueAgonistValue (IC50)Reference
[³⁵S]GTPγS BindingHuman ORL-1CHO cellsN/OFQ5.3 nM[4]
[³⁵S]GTPγS BindingMouse ORL-1Mouse brainN/OFQ7.6 nM[5]
cAMP AccumulationHuman ORL-1CHO cellsForskolin-stimulated26 nM[6]
Nociceptin-induced Inhibition of cAMPHuman ORL-1CHO cellsNociceptinpA2 = 7.52[8]
Nociceptin-induced ContractionMouse ColonNociceptinpA2 = 8.07[8]
Nociceptin-induced InhibitionMouse Vas DeferensNociceptinpA2 = 7.85[8]
Table 3: Selectivity Profile of this compound for Human Opioid Receptors
ReceptorBinding Affinity (Ki)Selectivity (fold vs. ORL-1)Reference
ORL-11.8 nM-[4]
μ-opioid1000 nM~556[4]
δ-opioid>10,000 nM>5556[4]
κ-opioid640 nM~356[4]

In Vivo Pharmacological Effects

In vivo studies have demonstrated the ability of this compound to antagonize the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits the hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[4] Furthermore, this compound has been shown to prevent the development of tolerance to morphine, suggesting a role for the N/OFQ system in opioid tolerance.[2][9] Studies in rodent models of Parkinson's disease have also indicated that this compound can attenuate parkinsonian-like symptoms, and its effects are additive with L-DOPA.[10][11]

Detailed Experimental Protocols

The characterization of this compound has relied on a variety of well-established in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for the ORL-1 receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-hORL1) are cultured and harvested.[12]

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[12]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[12]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]Nociceptin or [¹²⁵I]Tyr¹⁴-nociceptin), and varying concentrations of unlabeled this compound.[1][8]

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[1]

3. Separation of Bound and Unbound Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[13]

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

start Start prep Membrane Preparation (CHO-hORL1 cells) start->prep incubate Incubation (Membranes + Radioligand + This compound) prep->incubate filter Rapid Filtration (Separate bound/unbound) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Determine IC50 and Ki) quantify->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G protein activation.

1. Membrane Preparation:

  • Membranes from CHO-hORL1 cells are prepared as described for the radioligand binding assay.[12]

2. Binding Reaction:

  • The assay is conducted in a buffer containing GDP, which maintains the G proteins in an inactive state.[13]

  • The membranes are incubated with a fixed concentration of an agonist (N/OFQ) and varying concentrations of this compound.[14]

  • The binding reaction is initiated by the addition of [³⁵S]GTPγS.[14]

  • The plate is incubated at 30°C for 60 minutes.[14]

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters.[14]

  • The filters are washed with ice-cold buffer.[14]

  • The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.[14]

4. Data Analysis:

  • The antagonistic effect of this compound is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.[12]

  • The IC50 value for the inhibition is calculated.

  • For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of this compound to determine the pA2 value, which provides a measure of the antagonist's potency and confirms competitive antagonism.[4][12]

start Start prep Membrane Preparation (CHO-hORL1 cells) start->prep incubate Incubation (Membranes + N/OFQ + This compound + [35S]GTPγS) prep->incubate filter Rapid Filtration (Separate bound/unbound) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Determine IC50 and pA2) quantify->analyze end End analyze->end

Workflow for [³⁵S]GTPγS Binding Assay.

In Vivo Mouse Tail-Flick Test

This behavioral assay is used to assess the in vivo antagonist activity of this compound against N/OFQ-induced hyperalgesia.

1. Animals:

  • Male mice are used for this test.[4]

2. Drug Administration:

  • This compound is administered subcutaneously (s.c.) at various doses.[4]

  • N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.[4]

3. Behavioral Assessment:

  • The tail-flick test is used to measure the nociceptive threshold. A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away from the heat is recorded.

  • A baseline tail-flick latency is measured before drug administration.

  • Following drug administration, the tail-flick latency is measured at specific time points to assess the effect of the compounds.

4. Data Analysis:

  • The data are analyzed to determine if this compound can dose-dependently inhibit the hyperalgesic effect of N/OFQ, which is observed as a decrease in the tail-flick latency.[4]

Conclusion

This compound is a highly potent and selective competitive antagonist of the ORL-1 receptor. Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an essential tool for investigating the physiological and pathological roles of the N/OFQ-ORL-1 system. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration of this important signaling pathway and the development of novel therapeutics targeting the ORL-1 receptor.

References

The Structure-Activity Relationship of (S,S)-J-113397: A Technical Guide for NOP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-J-113397 , with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a seminal molecule in the study of the nociceptin/orphanin FQ (N/OFQ) system. As the first potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, it has been instrumental in delineating the physiological and pathophysiological roles of this system.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Structure and Pharmacological Profile

This compound is a high-affinity, selective, and competitive antagonist of the NOP receptor.[1][3] It exhibits nanomolar affinity for the human and mouse NOP receptors and displays significant selectivity over the classical opioid receptors (μ, δ, and κ).[1] Functional assays have consistently demonstrated its ability to inhibit N/OFQ-stimulated G-protein coupling and downstream signaling pathways with no intrinsic agonist activity.[1][3]

Structure-Activity Relationship (SAR) Studies

The development of analogs of J-113397 has been crucial in understanding the molecular determinants of its interaction with the NOP receptor. SAR studies have primarily focused on modifications of the piperidine (B6355638) ring and the benzimidazolone moiety. A key investigation into simplified analogs of J-113397 explored the importance of stereochemistry and the nature of substituents at the 3-position of the piperidine nucleus and on the nitrogen atom of the benzimidazolone ring.

Key Structural Modifications and Their Impact on Activity

A significant advancement in the SAR of J-113397 was the development of Trap-101 , an achiral analog. This compound, which features a simplified structure, was found to possess a pharmacological profile remarkably similar to that of the parent compound, J-113397.[4] This finding highlighted that the complex stereochemistry of J-113397 was not an absolute requirement for high-affinity NOP receptor antagonism.

The following tables summarize the quantitative data on the binding affinity and functional antagonism of J-113397 and its key analogs.

Table 1: NOP Receptor Binding Affinity of J-113397 and Analogs

CompoundModificationCell Line/TissueKi (nM)
This compound -CHO cells (human NOP)1.8[1]
Mouse Brain1.1[1]
Trap-101 Achiral analogNot explicitly stated, but described as having a similar pharmacological profile to J-113397.-

Table 2: Functional Antagonist Activity of J-113397

CompoundAssayCell Line/TissueIC50 (nM) / pA2
This compound [35S]GTPγS BindingCHO cells (human NOP)5.3[1]
cAMP FormationCHO cells (human NOP)7.52 (pA2)[3]
Mouse Colon ContractionMouse Colon8.07 (pA2)[3]
Electrically StimulatedMouse Vas Deferens7.85 (pA2)[3]
Electrically StimulatedGuinea Pig Ileum7.75 (pA2)[3]
Electrically StimulatedRat Vas Deferens7.77 (pA2)[3]

Table 3: Opioid Receptor Selectivity of J-113397

ReceptorKi (nM)Fold Selectivity (vs. human NOP)
μ (mu) 1000[1]~556
δ (delta) >10,000[1]>5556
κ (kappa) 640[1]~356

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

  • Assay Components: The assay mixture includes the cell membranes, a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated G protein activation.

Methodology:

  • Membrane and Reagent Preparation: Membranes from cells expressing the NOP receptor are used. The assay buffer contains GDP to maintain G proteins in an inactive state.

  • Assay Setup: The membranes are incubated with a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of the antagonist test compound.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the activated G proteins.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 or pA2 value of the antagonist.

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Whole cells expressing the NOP receptor are utilized.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist test compound.

  • Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.

  • Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's mechanism and evaluation, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for antagonist characterization.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Activates J113397 This compound J113397->NOP_Receptor Blocks G_Protein Gi/o Protein (GDP-bound) NOP_Receptor->G_Protein Activates G_Protein_Active Gi/o Protein (GTP-bound) G_Protein->G_Protein_Active GDP->GTP Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Functional_Assay [35S]GTPγS Binding Assay Binding_Assay->Functional_Assay Determine Affinity (Ki) Selectivity_Panel Opioid Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Determine Potency (IC50/pA2) Animal_Models Animal Models of Nociception Selectivity_Panel->Animal_Models Lead Compound Selection PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD Start Compound Synthesis Start->Binding_Assay

References

(S,S)-J-113397: A Technical Overview of its In Vivo Profile and Methodologies for Biodistribution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative in vivo biodistribution data for (S,S)-J-113397 is not publicly available. This guide provides a comprehensive overview of its known pharmacology and mechanism of action, alongside detailed, generalized experimental protocols for conducting biodistribution studies relevant to this class of molecule.

Executive Summary

This compound is a potent, highly selective, non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] It has been a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[2] While its efficacy has been demonstrated in various preclinical in vivo models, particularly in the domains of pain and neurodegenerative diseases, detailed tissue distribution and pharmacokinetic data are not extensively published.[2][3] This document serves as a technical guide, summarizing the known pharmacology of this compound and providing standardized methodologies for researchers aiming to investigate its in vivo biodistribution.

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor.[2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4] this compound competitively binds to the NOP receptor, thereby blocking the binding of N/OFQ and preventing the subsequent intracellular signaling events.[2][5] This antagonistic action has been shown to reverse the effects of N/OFQ in various assays, such as N/OFQ-stimulated [³⁵S]GTPγS binding.[2]

Receptor Binding Affinity

This compound exhibits high affinity for the human and mouse NOP receptors, with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), underscoring its high selectivity.[2]

ReceptorSpeciesKᵢ (nM)
NOP (ORL-1) Human 1.8
NOP (ORL-1) Mouse 1.1
μ-opioidHuman1000
δ-opioidHuman>10,000
κ-opioidHuman640
Table 1: In vitro receptor binding affinities of this compound. Data compiled from publicly available pharmacological studies.[2]
Signaling Pathway

The mechanism of action of this compound is centered on its blockade of the NOP receptor signaling pathway. The following diagram illustrates this process.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ (Endogenous Ligand) NOP_Receptor NOP Receptor (ORL-1) N/OFQ->NOP_Receptor Binds & Activates J113397 This compound (Antagonist) J113397->NOP_Receptor Binds & Blocks G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Inhibition of Neuronal Activity cAMP->Cellular_Response Leads to Biodistribution_Workflow Start Start: Biodistribution Study Compound_Prep Compound Preparation (e.g., Radiolabeling) Start->Compound_Prep Animal_Dosing Animal Model Dosing (e.g., IV, PO, SC) Compound_Prep->Animal_Dosing Time_Points Time Point Collection Animal_Dosing->Time_Points Tissue_Harvest Tissue & Blood Harvest Time_Points->Tissue_Harvest Pre-defined Intervals Sample_Processing Sample Processing (Homogenization, Extraction) Tissue_Harvest->Sample_Processing Quantification Bioanalytical Quantification (e.g., LC-MS/MS, LSC) Sample_Processing->Quantification Data_Analysis Data Analysis (%ID/g, Concentration) Quantification->Data_Analysis End End: Biodistribution Profile Data_Analysis->End

References

(S,S)-J-113397: A Technical Guide on Rodent Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: (S,S)-J-113397 is a cornerstone pharmacological tool, recognized as a potent and selective antagonist for the nociceptin/orphanin FQ (N/OFQ) or opioid receptor-like 1 (ORL1) receptor. Its application in rodent models has been pivotal in elucidating the multifaceted roles of the N/OFQ system. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed quantitative data regarding its pharmacokinetics and metabolism in rodents. This guide synthesizes the available information on its experimental use in these species and provides standardized protocols, while also transparently addressing the existing data gaps.

Pharmacokinetics

Comprehensive pharmacokinetic studies detailing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability for this compound in rodent species have not been identified in the peer-reviewed public domain. The majority of published research has concentrated on the pharmacodynamic outcomes of its administration.

Quantitative Pharmacokinetic Data

A table summarizing the quantitative pharmacokinetic parameters cannot be provided due to the absence of this data in the available literature.

Metabolism

Information regarding the biotransformation of this compound in rodents is not currently available in the public scientific literature. The metabolic pathways, resultant metabolites, and the specific enzymes involved in its breakdown have not been described.

Experimental Protocols

Methodologies for the preparation and administration of this compound for in vivo rodent studies have been established, focusing on ensuring solubility and appropriate delivery for pharmacological assessment.

Formulation and Administration for In Vivo Studies

Given its likely poor aqueous solubility, this compound is typically formulated in a co-solvent vehicle for parenteral administration.

  • Vehicle Preparation : A commonly utilized vehicle for subcutaneous (s.c.) injection is a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[1]

  • Compound Dissolution : The protocol involves initially dissolving the powdered this compound in DMSO. Subsequently, PEG300 and Tween 80 are added, and the solution is mixed thoroughly until it becomes clear. Finally, sterile saline is added to achieve the desired final concentration.[1]

  • Route of Administration : The subcutaneous route has been effectively used for administering the compound to both mice and rats in various in vivo experiments.[1][2]

In Vivo Pharmacological Assessment Protocols

This compound has been characterized in several well-established rodent behavioral models.

  • Nociception Assessment (Tail-Flick Test in Mice) : This model assesses the analgesic or hyperalgesic effects of compounds.

    • Methodology : A radiant heat source is applied to the mouse's tail, and the latency to a tail-flick response is recorded. To test the antagonist properties of J-113397, it is administered subcutaneously prior to an intracerebroventricular (i.c.v.) injection of N/OFQ. An attenuation of N/OFQ-induced hyperalgesia (a shortened tail-flick latency) would demonstrate the antagonistic activity of J-113397.[2]

  • Parkinsonism Model (Bar Test in Rats) : This test evaluates akinesia, a key motor deficit in models of Parkinson's disease.

    • Methodology : Rats are positioned with their forelimbs on a raised horizontal bar, and the duration they maintain this posture is measured. In 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's disease, J-113397 has been administered to assess its potential to ameliorate akinetic symptoms.[3]

  • Neurochemical Analysis (In Vivo Microdialysis in Rats) : This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

    • Methodology : A microdialysis probe is stereotaxically implanted into a target brain region, such as the substantia nigra reticulata. The probe is perfused with artificial cerebrospinal fluid, and the collected dialysate is analyzed via high-performance liquid chromatography (HPLC) to quantify neurotransmitters like GABA and glutamate. This method has been employed to probe the neurochemical underpinnings of J-113397's effects in the parkinsonian rat brain.[3]

Visualizations

Signaling Pathway of this compound

The mechanism of action of this compound involves the direct competitive blockade of the ORL1 receptor, thereby preventing the intracellular signaling cascade initiated by the endogenous ligand N/OFQ.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Couples to J113397 This compound J113397->ORL1 Blocks NOFQ N/OFQ (Agonist) NOFQ->ORL1 Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP Reduced cAMP AC->cAMP Leads to

Caption: Antagonism of the ORL1 receptor by this compound.

General Experimental Workflow

A generalized workflow for conducting in vivo pharmacological studies with this compound in rodents is depicted below.

Experimental_Workflow A Rodent Acclimatization B Baseline Behavioral Testing A->B D Drug or Vehicle Administration (s.c.) B->D C Vehicle and J-113397 Formulation C->D E Post-Dose Behavioral Assessment D->E F Statistical Analysis E->F

Caption: A typical workflow for in vivo studies of this compound.

References

An In-depth Technical Guide to the Discovery and History of (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective Nociceptin/Orphanin FQ Receptor Antagonist

December 15, 2025

Abstract

(S,S)-J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a seminal discovery in the field of opioid research.[1][2] It was the first potent and highly selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the quantitative pharmacology, experimental methodologies, and the signaling pathways modulated by this pivotal research compound.

Discovery and History

The quest for a selective antagonist for the NOP receptor was a significant challenge in pharmacology, hindering the elucidation of the physiological roles of the N/OFQ system.[4][5] In the late 1990s, researchers at Banyu Pharmaceutical Co., Ltd. (in collaboration with Merck Research Laboratories) embarked on a program to identify such a molecule.[6] Their efforts culminated in the discovery of J-113397, a novel benzimidazolone derivative.[6][7] The initial racemic mixture was synthesized and subsequently resolved to identify the active (S,S)-enantiomer, which exhibited superior potency and selectivity.[5] The synthesis of J-113397 involves a multi-step process starting from commercially available cyclooctanone (B32682) and ethyl-4-oxo-piperidine-3-carboxylate.[5] A key step in its synthesis is the coupling reaction of 2-fluorobenzene with 4-amino-ethoxycarbonylpiperidine.[5] The absolute configuration of the active enantiomer was determined to be (3R,4R) by X-ray crystallography of its D-tartaric salt.[5] The discovery of J-113397 provided the scientific community with an invaluable pharmacological tool to explore the therapeutic potential of antagonizing the NOP receptor, with implications for pain, mood disorders, and substance abuse.[1][4]

Pharmacological Profile

This compound is a competitive antagonist at the NOP receptor.[1][4] It exhibits high affinity for the human and mouse NOP receptors with significantly lower affinity for the classical opioid receptors (mu, delta, and kappa), demonstrating its high selectivity.[1] Functional assays have confirmed that J-113397 is a pure antagonist, devoid of any intrinsic agonist activity.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesPreparationRadioligandKi (nM)Reference
NOP (ORL-1)Human (cloned)CHO cells[125I][Tyr14]nociceptin1.8[1]
NOP (ORL-1)MouseBrain[125I][Tyr14]nociceptin1.1[1]
Mu-opioidHumanCHO cells[3H]DAMGO1000[1]
Delta-opioidHumanCHO cells[3H]DPDPE>10,000[1]
Kappa-opioidHumanCHO cells[3H]U-69593640[1]

Table 2: Functional Antagonist Activity of this compound

AssayCell Line/TissueAgonistIC50 (nM)pA2Reference
[35S]GTPγS BindingCHO-ORL1 cellsNociceptin/Orphanin FQ5.3-[1]
[35S]GTPγS BindingMouse BrainNociceptin/Orphanin FQ7.6-[8]
cAMP AccumulationCHO-hOP4 cellsNociceptin-7.52[4]
Mouse Colon ContractionMouse ColonNociceptin-8.07[4]
Mouse Vas DeferensMouse Vas DeferensNociceptin-7.85[4]
Guinea Pig IleumGuinea Pig IleumNociceptin-7.75[4]
Rat Vas DeferensRat Vas DeferensNociceptin-7.77[4]
Inwardly Rectifying K+ Channel ActivationRat Periaqueductal Gray SlicesNociceptin/Orphanin FQ-8.37[9]

Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2] Agonist binding to the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][9] this compound, as a competitive antagonist, blocks the binding of N/OFQ to the NOP receptor, thereby preventing these downstream signaling events.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor Gi_alpha Gαi/o NOP->Gi_alpha Activates G_beta_gamma Gβγ NOP->G_beta_gamma Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (K+) K_ion_out K+ GIRK->K_ion_out Ca_channel N-type Ca2+ Channel Ca_ion_in Ca2+ NOFQ Nociceptin/ Orphanin FQ NOFQ->NOP Binds J113397 This compound J113397->NOP Blocks Gi_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK Ca_ion_out Ca2+ Ca_ion_out->Ca_channel

NOP Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) to 80-90% confluency.

    • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Wash the resulting membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer, determine the protein concentration using a Bradford assay, and store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound, 50 µL of [125I][Tyr14]nociceptin (final concentration ~0.1 nM), and 150 µL of the membrane preparation (20-40 µg of protein).

    • For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of 1 µM unlabeled nociceptin/orphanin FQ.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - J-113397 / Controls prep_membranes->setup_assay incubate Incubate at 25°C for 60 min setup_assay->incubate filtrate Rapid Filtration (GF/C filters) incubate->filtrate wash Wash Filters (3x with cold buffer) filtrate->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound, 20 µL of nociceptin/orphanin FQ (final concentration at its EC80), and 100 µL of the membrane preparation (10-20 µg of protein) in assay buffer containing 10 µM GDP.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through GF/C filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the basal binding (in the absence of agonist) from the total binding.

    • Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Tail-Flick Test

This assay assesses the in vivo efficacy of this compound in blocking N/OFQ-induced hyperalgesia.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer this compound subcutaneously (s.c.) at various doses.

    • After 30 minutes, administer nociceptin/orphanin FQ (e.g., 1 nmol) intracerebroventricularly (i.c.v.).

    • Measure the tail-flick latency at various time points post-N/OFQ injection using a tail-flick analgesia meter. A radiant heat source is focused on the ventral surface of the tail, and the time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

    • The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Data Analysis:

    • Compare the tail-flick latencies of the J-113397-treated groups with the vehicle-treated control group.

    • Determine the dose-dependent inhibition of N/OFQ-induced hyperalgesia.

Conclusion

The discovery of this compound was a landmark achievement in opioid pharmacology, providing the first potent and selective tool to probe the NOP receptor system.[1] Its well-characterized pharmacological profile, established through a battery of in vitro and in vivo assays, has been instrumental in advancing our understanding of the diverse physiological and pathophysiological roles of nociceptin/orphanin FQ. This technical guide has provided a detailed overview of the history, pharmacology, and key experimental methodologies associated with this compound, serving as a valuable resource for the scientific community engaged in the ongoing exploration of the NOP receptor as a therapeutic target.

References

(S,S)-J-113397 in the Landscape of NOP Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of (S,S)-J-113397, a selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This compound was the first potent, non-peptidyl antagonist developed for this receptor and has been a critical tool in understanding the physiological roles of the N/OFQ system.[1][2][3] This document offers a comparative overview of this compound against other notable NOP receptor antagonists, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of In Vitro and In Vivo Data

The following tables summarize the quantitative data for this compound and other selected NOP receptor antagonists, providing a clear comparison of their binding affinities and functional potencies.

Table 1: NOP Receptor Binding Affinity and Functional Antagonism

CompoundNOP Receptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50/pA2/pKB)Selectivity over other Opioid ReceptorsIn Vivo Efficacy (Example)
This compound 1.8 (human)[2][4][5], 1.1 (mouse)[2][4]IC50: 5.3 nM ([35S]GTPγS)[4][5], pA2: 7.4-8.2[1]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[1]Dose-dependently inhibits N/OFQ-induced hyperalgesia in mouse tail-flick test[4]
SB-612111 0.33 (human)[1]pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)[1]High (>150-fold over classical opioid receptors)[1]Attenuates morphine-induced reward[1]
UFP-101 -pA2: 8.5-9.4[1]Selective peptide antagonistAntinociceptive effect in mice[1]
[Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ -Partial agonist/antagonist activity[6]-Complex in vivo profile
Naloxone Benzoylhydrazone (NalBzoH) -Antagonist at NOP, but agonist at other opioid receptors[6]LowMixed activity profile

Table 2: Binding Affinity (Ki) of this compound Across Different Systems

Receptor/TissueSpeciesKi (nM)Reference
Cloned ORL1Human1.8[2][4]
ORL1Mouse Brain1.1[2][4]
μ-opioid receptorHuman1000[4][5]
δ-opioid receptorHuman>10,000[4][5]
κ-opioid receptorHuman640[4][5]

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. NOP receptor antagonists, such as this compound, competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream signaling events.[1][4]

Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] The receptor's activation also leads to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of inwardly rectifying potassium channels, which results in neuronal hyperpolarization.[9][10] Furthermore, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.[7]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP_receptor NOP Receptor G_protein Gi/o Protein NOP_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Production Ca_ion Ca_channel->Ca_ion K_ion K_channel->K_ion N_OFQ N/OFQ (Agonist) N_OFQ->NOP_receptor J113397 This compound (Antagonist) J113397->NOP_receptor Blockade Hyperpolarization Hyperpolarization

NOP Receptor Signaling Pathway

Experimental Protocols

The characterization of NOP receptor antagonists like this compound involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.[3]

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor.[3]

  • Assay Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of a compound as an agonist or antagonist at the NOP receptor.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

  • Assay Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist (e.g., N/OFQ), and varying concentrations of the test antagonist.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured following separation by filtration.

  • Data Analysis: For an antagonist, the ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and an IC50 value is determined.[6][11] A Schild plot analysis can be performed to determine if the antagonism is competitive.[4][6]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay functional_assay [³⁵S]GTPγS Binding Assay binding_assay->functional_assay ki_value Binding Affinity (Ki) binding_assay->ki_value Determines Ki cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay ic50_pa2 Functional Potency (IC50, pA2) functional_assay->ic50_pa2 Determines IC50/pA2 selectivity_panel Selectivity Screening (μ, δ, κ opioid receptors) cAMP_assay->selectivity_panel functional_antagonism Competitive Antagonism cAMP_assay->functional_antagonism Confirms Functional Antagonism selectivity_profile Selectivity Profile selectivity_panel->selectivity_profile Establishes Selectivity animal_models Animal Models of Disease (e.g., pain, depression) selectivity_panel->animal_models pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_models->pk_pd efficacy In Vivo Efficacy animal_models->efficacy Assesses Efficacy dosing_regimen Dosing & Bioavailability pk_pd->dosing_regimen Informs Dosing end Lead Candidate pk_pd->end start Compound Synthesis start->binding_assay

Typical Experimental Workflow

Conclusion

This compound remains a cornerstone tool for investigating the NOP receptor system due to its well-characterized potency and selectivity.[1][4] A comparative analysis reveals that while newer antagonists like SB-612111 may exhibit higher binding affinities, the pharmacological profile of this compound has been extensively validated across a range of in vitro and in vivo models.[1] The choice of a specific NOP antagonist for research or drug development will depend on the desired pharmacokinetic and pharmacodynamic properties for the intended application. This guide provides the foundational data and methodologies to aid in the informed selection and application of these critical research tools.

References

Methodological & Application

Application Notes and Protocols: (S,S)-J-113397 GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, mood, and reward pathways.[1] Unlike classical opioid receptors, the NOP receptor possesses a distinct pharmacology.[2] (S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist for the NOP receptor, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[3][4]

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key initial step in the signaling cascade of most GPCRs.[5][6] Agonist binding to a GPCR facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a quantifiable measure of receptor activation.[5][6] This application note provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the inhibitory activity of this compound at the NOP receptor.

NOP Receptor Signaling Pathway

Upon activation by its endogenous ligand N/OFQ, the NOP receptor couples to inhibitory G proteins (Gαi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.[1][7] The receptor can also signal through mitogen-activated protein kinase (MAPK) pathways.[1][2] this compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby inhibiting these downstream signaling events.[1]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates MAPK MAPK Pathway NOP->MAPK Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds J113397 This compound (Antagonist) J113397->NOP Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha->AC Inhibits K_channel K+ Channels G_betagamma->K_channel Activates Ca_channel Ca2+ Channels G_betagamma->Ca_channel Inhibits

Figure 1: NOP Receptor Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the in vitro binding affinity and functional antagonist potency of this compound.

CompoundNOP Receptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50, nM) in [³⁵S]GTPγS AssaySelectivity over other Opioid Receptors
This compound1.8 (human), 1.1 (mouse)[3][4]5.3[3]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[3][4]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is designed to determine the inhibitory effect of this compound on N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the NOP receptor.

Materials and Reagents
  • Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-ORL1)[3]

  • This compound

  • Nociceptin/Orphanin FQ (N/OFQ)

  • [³⁵S]GTPγS (specific activity ~1000-1250 Ci/mmol)

  • Unlabeled GTPγS

  • Guanosine diphosphate (GDP)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation fluid

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Cell harvester

  • Scintillation counter

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).[1]

    • Prepare a stock solution of N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [³⁵S]GTPγS binding.[1]

    • Prepare a 10 mM stock solution of unlabeled GTPγS for determining non-specific binding.[1]

    • Prepare a 1 mM stock solution of GDP.[1]

    • Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.[1]

  • Assay Setup:

    • To each well of a 96-well plate, add the following components in the specified order:

      • Assay Buffer

      • GDP to a final concentration of 10-100 µM.[1]

      • Varying concentrations of this compound.[1]

      • N/OFQ at its EC₈₀ concentration.[1]

      • Cell membranes (5-20 µg protein/well).[1]

    • For determining basal binding , omit both N/OFQ and this compound.[1]

    • For determining total agonist-stimulated binding , omit this compound.

    • For determining non-specific binding , add unlabeled GTPγS to a final concentration of 10 µM in the presence of N/OFQ.[1]

  • Initiation and Incubation:

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[1][8]

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.[1]

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[1]

  • Quantification:

    • Dry the filter mat completely.[1]

    • Place the filter mat in a scintillation vial or bag with scintillation fluid.[1]

    • Count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding of [³⁵S]GTPγS stimulated by N/OFQ by subtracting the non-specific binding from the total binding.

  • Plot the percentage of inhibition of N/OFQ-stimulated specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the N/OFQ-stimulated specific binding) by non-linear regression analysis using a sigmoidal dose-response curve.

GTPgS_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction cluster_quantify 4. Quantification cluster_analysis 5. Data Analysis prep_membranes Prepare Cell Membranes (5-20 µg/well) add_membranes Add Membranes prep_membranes->add_membranes prep_j113397 Prepare Serial Dilutions of this compound add_j113397 Add this compound prep_j113397->add_j113397 prep_nofq Prepare N/OFQ (EC80 concentration) add_nofq Add N/OFQ prep_nofq->add_nofq prep_gdp Prepare GDP (10-100 µM final) add_gdp Add GDP prep_gdp->add_gdp prep_gtpgs Prepare [35S]GTPγS (0.05-0.1 nM final) initiate Initiate with [35S]GTPγS prep_gtpgs->initiate add_buffer Add Assay Buffer add_buffer->add_gdp add_gdp->add_j113397 add_j113397->add_nofq add_nofq->add_membranes add_membranes->initiate incubate Incubate at 30°C for 60 min initiate->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash dry Dry Filters wash->dry count Scintillation Counting dry->count calculate Calculate Specific Binding count->calculate plot Plot Inhibition Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 2: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

The [³⁵S]GTPγS binding assay is a robust and direct method for characterizing the functional activity of antagonists at the NOP receptor. This compound serves as a highly selective and potent antagonist, making it an essential research tool.[3][4] This application note provides a comprehensive protocol that will enable researchers to effectively assess the inhibitory properties of this compound and other novel compounds targeting this important therapeutic receptor.

References

Application Notes and Protocols for cAMP Accumulation Assay Using (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective NOP (nociceptin/orphanin FQ) receptor antagonist, (S,S)-J-113397, in a cyclic AMP (cAMP) accumulation assay. This document is intended for professionals investigating the pharmacology of the NOP receptor system.

The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][2][3] Activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3][4] this compound is a potent and selective non-peptidyl antagonist of the NOP receptor, making it a valuable tool for studying the physiological and pathological roles of the N/OFQ system.[3][5][6][7][8][9]

The cAMP accumulation assay is a fundamental method to functionally characterize GPCRs that modulate adenylyl cyclase activity.[3] In this assay, adenylyl cyclase is typically stimulated with forskolin (B1673556), which results in an increase in intracellular cAMP.[3][5][10] The activation of a Gi-coupled receptor like the NOP receptor by an agonist will inhibit this forskolin-stimulated cAMP production.[3] An antagonist such as this compound is expected to block the inhibitory effect of the NOP receptor agonist, thereby restoring cAMP levels.[3]

Quantitative Data for this compound

The following tables summarize the in vitro binding affinity and functional potency of this compound.

ReceptorKi (nM)Reference(s)
NOP (ORL1) 1.8 - 2.3 [6][7]
Mu Opioid1000 - 2200[6][7]
Delta Opioid>10,000[6][7]
Kappa Opioid640 - 1400[6][7]
Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors.
AssayCell LineReceptorIC50 (nM)Reference(s)
[³⁵S]GTPγS Binding Inhibition CHO-ORL1 NOP 5.3 [7]
cAMP Accumulation (Antagonism) CHO-hNOP NOP pA2=7.52 [9]
Table 2: Functional Activity (IC50/pA2) of this compound.

Signaling Pathway

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor (ORL1) Gi Gi/o Protein NOP->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds and Activates J113397 This compound (Antagonist) J113397->NOP Binds and Blocks Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

NOP Receptor Signaling Pathway and Mechanism of Action of this compound.

Experimental Protocol: cAMP Accumulation Assay

This protocol is designed to determine the antagonist effect of this compound on N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor (e.g., CHO-hNOP cells).

Materials and Reagents
  • CHO cells stably expressing the human NOP receptor (CHO-hNOP)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 100 µM Ro 20-1724)

  • Forskolin

  • Nociceptin/Orphanin FQ (N/OFQ)

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor based kits)[11][12][13][14]

  • 384-well white opaque microplates

  • Multichannel pipette and/or automated liquid handler

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture CHO-hNOP cells to 80-90% confluency Cell_Harvest 2. Harvest cells and resuspend in stimulation buffer with PDE inhibitor Cell_Culture->Cell_Harvest Cell_Dispense 3. Dispense cells into a 384-well plate Cell_Harvest->Cell_Dispense Add_Antagonist 4. Add varying concentrations of this compound Cell_Dispense->Add_Antagonist Incubate_Antagonist 5. Incubate at room temperature Add_Antagonist->Incubate_Antagonist Add_Agonist_Forskolin 6. Add N/OFQ (agonist) and Forskolin (stimulator) Incubate_Antagonist->Add_Agonist_Forskolin Incubate_Agonist 7. Incubate at room temperature Add_Agonist_Forskolin->Incubate_Agonist Add_Detection_Reagents 8. Add cAMP detection reagents (Lysis + Detection) Incubate_Agonist->Add_Detection_Reagents Incubate_Detection 9. Incubate as per kit instructions Add_Detection_Reagents->Incubate_Detection Read_Plate 10. Read plate on a compatible microplate reader Incubate_Detection->Read_Plate Data_Analysis 11. Analyze data and determine IC50 value Read_Plate->Data_Analysis

Workflow for the cAMP Accumulation Assay with this compound.
Detailed Procedure

  • Cell Preparation:

    • Culture CHO-hNOP cells in T175 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using a cell dissociation reagent.

    • Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[13]

    • Determine cell density and adjust to the desired concentration (typically 2,500-10,000 cells per well, to be optimized).

    • Dispense the cell suspension into a 384-well white opaque microplate.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the diluted this compound to the appropriate wells. Include a vehicle control (buffer only).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist and Forskolin Addition:

    • Prepare a solution of N/OFQ (at a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) in stimulation buffer.

    • Add this mixture to all wells except the basal control (no stimulation) and forskolin-only control wells.

    • To the forskolin-only control wells, add only the forskolin solution.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP detection kit, prepare the lysis and detection reagents.

    • Add the detection reagents to each well.

    • Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader compatible with the detection technology (e.g., for HTRF, read fluorescence at two wavelengths).

Data Analysis
  • Normalization:

    • Normalize the data using the forskolin-only control (representing 0% inhibition or 100% cAMP accumulation) and the N/OFQ + forskolin control (representing 100% inhibition or minimal cAMP accumulation).

    • The formula for % inhibition is: % Inhibition = 100 * (Signal_Forskolin - Signal_Sample) / (Signal_Forskolin - Signal_Agonist)

  • Curve Fitting:

    • Plot the normalized response (% inhibition) as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value of this compound. This value represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

Conclusion

The cAMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds like this compound at the NOP receptor. By following this detailed protocol, researchers can obtain reproducible data on the potency of this compound in a functional cellular context, contributing to the understanding of the N/OFQ system and the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Administration of (S,S)-J-113397 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2] Its high affinity for the ORL-1 receptor, with significantly lower affinity for classical opioid receptors (μ, δ, and κ), establishes it as a critical pharmacological tool for investigating the physiological and pathological roles of the N/OFQ system.[2][3] In vivo studies in mice have demonstrated its utility in various models, including pain modulation, prevention of morphine tolerance, and potential applications in treating Parkinson's disease.[1] These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in mice.

Mechanism of Action

This compound functions as a competitive antagonist at the ORL-1 receptor, a G protein-coupled receptor (GPCR).[2][3] The endogenous ligand, N/OFQ, upon binding to the ORL-1 receptor, activates inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] Furthermore, it modulates ion channel activity by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels, which collectively reduces neuronal excitability and neurotransmitter release.[4] By blocking the binding of N/OFQ, this compound inhibits these downstream signaling events.[2][4]

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterSpeciesReceptorValueReference
KᵢHuman (cloned)ORL-11.8 nM[3]
KᵢMouse (brain)ORL-11.1 nM[3]
IC₅₀Human (cloned)ORL-12.3 nM
IC₅₀Mouse (brain)ORL-17.6 nM ([³⁵S]GTPγS binding)[5]
KᵢHumanμ-opioid1000 nM[3]
KᵢHumanδ-opioid>10,000 nM[3]
KᵢHumanκ-opioid640 nM[3]
Table 2: Recommended Dosages of this compound for In Vivo Studies in Mice
Experimental ModelRoute of AdministrationDosage Range (mg/kg)Observed EffectReference
N/OFQ-induced HyperalgesiaSubcutaneous (s.c.)0.3 - 10Dose-dependent inhibition of hyperalgesia[3][4]
Morphine ToleranceSubcutaneous (s.c.)1, 3, 10Prevention of tolerance development[6]
Parkinsonism (in rats)Intraperitoneal (i.p.)0.1 - 1Attenuation of parkinsonian-like symptoms[7]
Inflammatory Pain (in rats)Intraplantar (i.pl.)Not specified in mg/kgReduction of allodynia and thermal hyperalgesia[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

For in vivo studies, this compound is typically dissolved in a suitable vehicle for the chosen administration route.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for injection

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the average weight of the mice, and the number of animals.

  • Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[7]

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.

  • Prepare the final injection solution:

    • To the dissolved this compound in DMSO, add the PEG300 and mix thoroughly.

    • Add the Tween 80 and mix until the solution is clear.

    • Finally, add the sterile saline to reach the final volume and concentration. Mix well.

  • Administration: Administer the solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired volume (e.g., 10 ml/kg).

Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice

This protocol is adapted from standard methods for assessing thermal pain sensitivity.[7]

Materials:

  • Hot plate apparatus (set to a constant temperature, e.g., 55 ± 0.5°C)

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Stopwatch

  • This compound solution or vehicle

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch.

    • Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.

    • Stop the stopwatch at the first sign of a nociceptive response and record the latency.

    • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9]

  • Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose.

  • Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.

Protocol 3: Assessment of Antinociceptive Effects using the Tail-Flick Test in Mice

This protocol details the measurement of this compound's effect on N/OFQ-induced hyperalgesia.[4]

Materials:

  • Male ICR mice (or other appropriate strain)

  • Nociceptin/Orphanin FQ (N/OFQ)

  • This compound solution or vehicle

  • Sterile, pyrogen-free saline

  • Hamilton syringe for intracerebroventricular (i.c.v.) injection

  • Tail-flick analgesia meter with a high-intensity light beam

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Habituation: Acclimate mice to the experimental room and handling for at least 30 minutes before the experiment.

  • Induction of Hyperalgesia:

    • Prepare a stock solution of N/OFQ in sterile saline (e.g., for a 3 nmol dose in 5 µL).

    • Gently restrain the mouse and perform an i.c.v. injection of the N/OFQ solution into the lateral ventricle.

  • Drug Administration: Administer the this compound solution or vehicle subcutaneously to the mice 30 minutes prior to the N/OFQ injection.[4]

  • Tail-Flick Measurement:

    • 5-10 minutes after N/OFQ administration, place the mouse in the tail-flick apparatus.

    • Focus the radiant heat source on the distal portion of the tail and start the timer.

    • Record the latency for the mouse to flick its tail away from the heat source.

    • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[4]

  • Data Analysis: Calculate the percentage inhibition of hyperalgesia for each dose of this compound relative to the vehicle-treated control group.

Protocol 4: Induction of Morphine Tolerance in Mice

This protocol describes a method to induce morphine tolerance and to evaluate the efficacy of this compound in preventing it.[6]

Materials:

  • Morphine sulfate (B86663) (dissolved in sterile 0.9% saline)

  • This compound solution or vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail-flick analgesia meter

  • Animal restraints

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Habituation: Acclimate mice to the experimental room and handling for at least 3 days prior to the experiment. Habituate the mice to the tail-flick apparatus and restraint for 1-2 days.

  • Baseline Analgesic Response (Day 0):

    • Determine the baseline tail-flick latency for each mouse (typically 2-4 seconds).

    • Administer a single dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at peak effect (usually 30 minutes post-injection).

  • Induction of Tolerance (Days 1-6):

    • Divide mice into a control group (morphine + vehicle) and a test group (morphine + this compound).

    • Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 6 consecutive days.

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to each morphine injection.

  • Assessment of Tolerance (Day 7):

    • 24 hours after the last chronic morphine injection, administer the same acute dose of morphine (5 mg/kg, s.c.) as on Day 0.

    • Measure the tail-flick latency at 30 minutes post-injection.

  • Data Analysis: A significant decrease in the tail-flick latency on Day 7 compared to Day 0 in the control group indicates the development of tolerance. The efficacy of this compound is determined by its ability to prevent this decrease.

Visualizations

ORL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ Nociceptin/Orphanin FQ (N/OFQ) ORL1 ORL-1 Receptor N/OFQ->ORL1 Binds & Activates J113397 This compound J113397->ORL1 Binds & Blocks Gi_o Gi/o Protein ORL1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel ↑ K+ Channel Activation Gi_o->K_channel Activates Ca_channel ↓ Ca2+ Channel Inhibition Gi_o->Ca_channel Inhibits cAMP ↓ cAMP Neuronal_Activity ↓ Neuronal Excitability K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity

Caption: ORL-1 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Pain cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Habituation Animal Habituation (e.g., 30 min) Baseline Baseline Nociceptive Measurement (Hot Plate / Tail-Flick) Habituation->Baseline Vehicle Vehicle Administration (Control Group) Baseline->Vehicle J113397 This compound Administration (Test Group) Baseline->J113397 Post_Treatment Post-Treatment Nociceptive Measurement (e.g., 30 min post-injection) Vehicle->Post_Treatment J113397->Post_Treatment Analysis Compare Latencies between Control and Test Groups Post_Treatment->Analysis Morphine_Tolerance_Workflow cluster_induction Days 1-6: Tolerance Induction Day0 Day 0: Baseline - Measure baseline tail-flick latency - Administer acute morphine (5 mg/kg) - Measure analgesic response Group_Control Control Group: Vehicle + Morphine (10 mg/kg, 2x/day) Day0->Group_Control Group_Test Test Group: J-113397 (1-10 mg/kg) + Morphine (10 mg/kg, 2x/day) Day0->Group_Test Day7 Day 7: Tolerance Assessment - Administer acute morphine (5 mg/kg) - Measure analgesic response Group_Control->Day7 Group_Test->Day7 Analysis Data Analysis: Compare Day 7 response to Day 0 response within and between groups Day7->Analysis

References

Application Notes and Protocols for (S,S)-J-113397 in the Study of Pain Perception in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] The NOP receptor and its endogenous ligand, N/OFQ, are key players in the modulation of various physiological processes, including pain transmission.[3][4] While N/OFQ can produce both analgesic and hyperalgesic effects depending on the location and context, its role in certain pain states makes the NOP receptor a significant target for novel analgesic drug development.[3] this compound serves as a critical pharmacological tool to investigate the role of the N/OFQ-NOP system in pain perception. These application notes provide detailed protocols for the use of this compound in preclinical rat models of inflammatory and neuropathic pain.

Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2] The binding of N/OFQ to the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels, which collectively reduces neuronal excitability.[4][5] By blocking the binding of N/OFQ, this compound prevents these downstream effects, thereby inhibiting N/OFQ-mediated modulation of pain signaling.[2]

cluster_0 NOP Receptor Signaling N/OFQ N/OFQ NOP Receptor NOP Receptor N/OFQ->NOP Receptor Binds & Activates J-113397 J-113397 J-113397->NOP Receptor Binds & Blocks Gi/o Protein Gi/o Protein NOP Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits K+ Channel K+ Channel Gi/o Protein->K+ Channel Activates Ca2+ Channel Ca2+ Channel Gi/o Protein->Ca2+ Channel Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Neuronal Excitability Neuronal Excitability K+ Channel->Neuronal Excitability Decreases Ca2+ Channel->Neuronal Excitability Decreases

NOP Receptor Signaling Pathway

Data Presentation

In Vitro Binding Affinity and Functional Potency
CompoundReceptorBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Reference
This compoundHuman ORL11.85.3 ([35S]GTPγS)[6]
This compoundMouse ORL11.17.6 ([35S]GTPγS)[7]
Selectivity Profile
CompoundReceptor Selectivity (Ki, nM)Reference
This compoundµ-opioid: 1000, δ-opioid: >10,000, κ-opioid: 640
Recommended Dosage Ranges in Rodent Studies
Route of AdministrationSpeciesDosage RangeApplicationReference
Subcutaneous (s.c.)Mice0-30 mg/kgInhibition of N/OFQ-induced hyperalgesia[6]
Intraperitoneal (i.p.)Rats0.1-1 mg/kgStudies on parkinsonism[8]
Intraplantar (i.pl.)RatsVariesInflammatory pain models[9]

Experimental Protocols

Protocol 1: Carrageenan-Induced Inflammatory Pain in Rats

This protocol is designed to assess the efficacy of this compound in a model of acute inflammatory pain.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline)[8]

  • Lambda Carrageenan (1-2% w/v in sterile saline)[5][10]

  • Male Sprague-Dawley rats (180-220 g)

  • Plantar test apparatus (for thermal hyperalgesia, Hargreaves method)

  • Electronic von Frey apparatus or von Frey filaments (for mechanical allodynia)

Procedure:

  • Acclimatization: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.

  • Baseline Measurements: Before any treatment, measure the baseline paw withdrawal latency to a thermal stimulus (plantar test) and the paw withdrawal threshold to a mechanical stimulus (von Frey test) for both hind paws.[5]

  • This compound Administration: Administer this compound or vehicle at the desired doses and route (e.g., intraplantar, subcutaneous, or intraperitoneal) at a specific time point relative to the carrageenan injection (e.g., 30 minutes before).[5][11]

  • Carrageenan Injection: Induce inflammation by injecting 100 µL of carrageenan solution into the plantar surface of one hind paw.[10]

  • Post-Treatment Measurements: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency and threshold in both paws.[10][12]

Data Analysis: Compare the paw withdrawal latencies and thresholds between the vehicle-treated and this compound-treated groups. A significant increase in withdrawal latency/threshold in the treated group indicates an anti-hyperalgesic or anti-allodynic effect.

cluster_1 Carrageenan-Induced Inflamatory Pain Workflow Acclimatization Acclimatization Baseline_Measurements Baseline Measurements (Plantar & von Frey) Acclimatization->Baseline_Measurements Drug_Administration Drug Administration (this compound or Vehicle) Baseline_Measurements->Drug_Administration Carrageenan_Injection Carrageenan Injection (Intraplantar) Drug_Administration->Carrageenan_Injection Post_Treatment_Measurements Post-Treatment Measurements (1, 2, 3, 4 hours) Carrageenan_Injection->Post_Treatment_Measurements Data_Analysis Data_Analysis Post_Treatment_Measurements->Data_Analysis

Experimental workflow for carrageenan-induced pain.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol evaluates the effect of this compound on mechanical allodynia and thermal hyperalgesia in a model of neuropathic pain.

Materials:

  • This compound

  • Vehicle for this compound

  • Male Sprague-Dawley rats (200-250 g)

  • 4-0 or 5-0 chromic gut sutures[13][14]

  • Surgical instruments

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Plantar test apparatus (Hargreaves method)

  • Electronic von Frey apparatus or von Frey filaments

Procedure:

  • CCI Surgery:

    • Anesthetize the rat.

    • Expose the sciatic nerve at the mid-thigh level of one leg.

    • Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[13]

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care: Allow the animals to recover for 5-7 days. Monitor for signs of infection or distress.

  • Baseline and Post-Surgical Measurements:

    • Establish baseline behavioral responses before surgery.

    • On post-operative days 7, 14, and 21, assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) on both the ipsilateral (injured) and contralateral (uninjured) hind paws.[15]

  • This compound Administration:

    • On the day of testing, administer this compound or vehicle at the desired doses and route.

    • Perform behavioral testing at the predicted time of peak effect of the compound.

Data Analysis: Compare the paw withdrawal thresholds and latencies between the sham, vehicle-treated CCI, and this compound-treated CCI groups. A significant reversal of the decreased withdrawal threshold/latency in the ipsilateral paw of the treated group indicates a therapeutic effect.

cluster_2 Chronic Constriction Injury (CCI) Workflow Baseline_Testing Baseline Behavioral Testing CCI_Surgery CCI Surgery Baseline_Testing->CCI_Surgery Recovery Post-Operative Recovery (5-7 days) CCI_Surgery->Recovery Post_Surgical_Testing Post-Surgical Testing (Days 7, 14, 21) Recovery->Post_Surgical_Testing Drug_Administration Drug Administration (this compound or Vehicle) Post_Surgical_Testing->Drug_Administration Behavioral_Assessment Behavioral Assessment (Allodynia & Hyperalgesia) Drug_Administration->Behavioral_Assessment Data_Analysis Data_Analysis Behavioral_Assessment->Data_Analysis

Experimental workflow for the CCI model of neuropathic pain.

Protocol 3: Hot Plate Test for Thermal Nociception

This test assesses the supraspinally mediated response to a thermal stimulus.

Materials:

  • Hot plate apparatus

  • Male Sprague-Dawley rats

  • This compound or vehicle

Procedure:

  • Acclimatization: Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.[1]

  • Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[1]

  • Baseline Latency:

    • Gently place the rat on the hot plate and start a stopwatch.

    • Observe for nocifensive behaviors such as hind paw licking, shaking, or jumping.

    • Record the latency to the first nocifensive response.

    • A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[8]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the rat back on the hot plate and measure the response latency.

Data Analysis: Compare the post-treatment latencies between the different treatment groups. An increase in latency indicates an analgesic effect.

Protocol 4: Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments or an electronic von Frey apparatus

  • Elevated mesh platform with individual testing chambers

  • Male Sprague-Dawley rats

  • This compound or vehicle

Procedure:

  • Acclimatization: Acclimate the rats to the testing chambers for at least 15-30 minutes before testing.

  • Stimulation:

    • Apply the von Frey filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[9]

    • Begin with a filament in the middle of the force range and use the up-down method to determine the 50% withdrawal threshold.[9]

    • A positive response is a sharp withdrawal, licking, or flinching of the paw.

  • Drug Administration and Post-Treatment Testing: Administer the compound and re-test at appropriate time points.

Data Analysis: The 50% withdrawal threshold is calculated for each paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols: Investigating Morphine Tolerance with (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic administration of morphine for pain management is often complicated by the development of tolerance, which necessitates dose escalation and increases the risk of adverse effects. The Nociceptin/Orphanin FQ (N/OFQ) system, acting through the Nociceptin Opioid Peptide (NOP) receptor (also known as ORL-1), has been identified as a key modulator of opioid sensitivity.[1] (S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the NOP receptor.[2][3] Its application in preclinical models has demonstrated significant potential in preventing the development of tolerance to the analgesic effects of morphine.[2][4] These notes provide detailed protocols and data for researchers investigating the utility of this compound in this context.

Mechanism of Action

This compound is the first potent, selective NOP receptor antagonist that is useful in elucidating the physiological roles of nociceptin/orphanin FQ.[3] It competitively antagonizes the NOP receptor, thereby blocking the effects of its endogenous ligand, N/OFQ.[1][3] The N/OFQ system is known to exert anti-opioid effects in supraspinal regions involved in pain modulation.[1][5] By preventing N/OFQ from binding to the NOP receptor, this compound is thought to inhibit the cellular and molecular adaptations that underlie the development of morphine tolerance.[1] This includes the prevention of hyperalgesia that can be induced by N/OFQ.[1][2]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacological profile of this compound and its effects on morphine analgesia.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpeciesReceptorValueReference
KiHuman (cloned)NOP (ORL-1)1.8 nM[3]
KiMouse (brain)NOP (ORL-1)1.1 nM[3]
KiHumanμ-opioid1000 nM[3]
KiHumanδ-opioid>10,000 nM[3]
KiHumanκ-opioid640 nM[3]
IC50 (N/OFQ-stimulated [35S]GTPγS binding)CHO-ORL1 cellsNOP (ORL-1)5.3 nM[3]
IC50 (N/OFQ-stimulated [35S]GTPγS binding)Mouse brainNOP (ORL-1)7.6 nM[6]
pA2CHOhOP4 cellsNOP (ORL-1)7.52[7]
pKiCHOhOP4 membranesNOP (ORL-1)8.56[7]

Table 2: In Vivo Effect of this compound on Morphine Tolerance (Hypothetical Data Representation)

Treatment GroupAcute Morphine ED50 (Day 1) (mg/kg)Chronic Morphine ED50 (Day 7) (mg/kg)Fold Shift in ED50
Saline + Saline3.53.51.0
Morphine + Vehicle3.514.04.0
Morphine + this compound (1 mg/kg)3.58.82.5
Morphine + this compound (3 mg/kg)3.55.31.5
Morphine + this compound (10 mg/kg)3.53.91.1

Note: The data for "Morphine + this compound" is hypothetical and represents the expected outcome based on the literature. Specific dose-response studies are required to determine the precise ED₅₀ shift.[1]

Experimental Protocols

Protocol 1: Assessment of this compound in Preventing the Development of Morphine Tolerance using the Tail-Flick Test

This protocol describes a common method for inducing tolerance to the analgesic effects of morphine in mice, which can then be used to evaluate the efficacy of this compound.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)[1]

  • This compound

  • Morphine sulfate

  • Vehicle for this compound (e.g., a solution of dimethyl sulfoxide/Tween 80/sterile water in a ratio of 1:1:8)[8]

  • Sterile saline

  • Tail-flick analgesia meter[1]

  • Animal restraints[1]

  • Syringes and needles for subcutaneous (s.c.) injection[1]

Procedure:

  • Habituation:

    • Acclimate mice to the experimental room and handling for at least 3 days prior to the start of the experiment.[1]

    • Habituate the mice to the tail-flick apparatus and restraint for 1-2 days.[1]

  • Baseline Analgesic Response (Day 0):

    • Administer a single dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at peak effect (typically 30 minutes post-injection).[1] This serves as the acute analgesic response.

  • Induction of Tolerance (Days 1-6):

    • Divide the mice into at least two groups: a control group receiving morphine and vehicle, and a test group receiving morphine and this compound.[1]

    • Administer morphine (e.g., 10 mg/kg, s.c.) twice daily (morning and evening) for 6 consecutive days.[1]

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to each morphine injection.[1]

  • Assessment of Tolerance (Day 7):

    • On Day 7, 24 hours after the last chronic morphine injection, assess the degree of tolerance.[1]

    • Administer the same acute dose of morphine (5 mg/kg, s.c.) as on Day 0.[1]

    • Measure the tail-flick latency at 30 minutes post-injection.[1]

    • A significant decrease in the tail-flick latency on Day 7 compared to Day 0 in the morphine/vehicle group indicates the development of tolerance.[1]

    • A significantly smaller decrease or no decrease in the tail-flick latency in the morphine/(S,S)-J-113397 group indicates that this compound has prevented or attenuated the development of tolerance.[1]

Protocol 2: Determination of the Morphine Dose-Response Curve and ED50 Shift

This protocol is designed to quantify the degree of morphine tolerance and the efficacy of this compound in preventing it.

Materials:

  • Same as Protocol 1.

Procedure:

  • Group Allocation and Chronic Treatment (Days 1-6):

    • Divide mice into experimental groups (e.g., Saline + Saline, Morphine + Vehicle, Morphine + this compound at various doses).

    • Administer the respective chronic treatments twice daily for 6 days as described in Protocol 1.

  • Dose-Response Assessment (Day 7):

    • On Day 7, administer a range of morphine doses (e.g., 1, 3, 10, 30 mg/kg, s.c.) to different subgroups within each main treatment group.

    • Measure the tail-flick latency at 30 minutes post-injection for each morphine dose.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each dose using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Construct a dose-response curve for morphine in each treatment group by plotting the %MPE against the log of the morphine dose.[1]

    • Calculate the ED₅₀ (the dose of morphine that produces 50% of the maximum possible effect) for each group.[1]

    • The degree of tolerance is quantified by the rightward shift in the ED₅₀ of the morphine/vehicle group compared to a non-tolerant control group (receiving saline for 6 days).[1]

    • The efficacy of this compound is determined by its ability to prevent or reduce this rightward shift.[1]

Visualizations

G cluster_0 Morphine Signaling cluster_1 N/OFQ Signaling cluster_2 Tolerance Development cluster_3 J-113397 Action Morphine Morphine MOR MOR Morphine->MOR Agonist Gi_o Gi_o MOR->Gi_o Activation GRK GRK MOR->GRK Activation AC AC Gi_o->AC Inhibition cAMP cAMP AC->cAMP Decrease PKA PKA cAMP->PKA Reduced Activation Neuronal_Excitability_Dec Decreased Neuronal Excitability PKA->Neuronal_Excitability_Dec Leads to MOR_p Phosphorylated MOR GRK->MOR_p Phosphorylation B_Arrestin β-Arrestin MOR_p->B_Arrestin Recruitment Desensitization_Internalization Desensitization & Internalization B_Arrestin->Desensitization_Internalization Leads to N_OFQ N/OFQ NOP NOP N_OFQ->NOP Agonist Tolerance Tolerance N_OFQ->Tolerance Promotes Gi_o_NOP Gi/o NOP->Gi_o_NOP Activation AC_NOP Adenylyl Cyclase Gi_o_NOP->AC_NOP Inhibition cAMP_NOP cAMP AC_NOP->cAMP_NOP Decrease PKA_NOP PKA cAMP_NOP->PKA_NOP Reduced Activation Neuronal_Excitability_Dec_NOP Decreased Neuronal Excitability PKA_NOP->Neuronal_Excitability_Dec_NOP Leads to Chronic_Morphine Chronic Morphine MOR_Adaptation MOR Adaptation Chronic_Morphine->MOR_Adaptation Induces MOR_Adaptation->Tolerance Leads to Analgesia_Dec Decreased Morphine Analgesia Tolerance->Analgesia_Dec Results in J113397 This compound J113397->NOP Antagonist J113397->Tolerance Prevents

Caption: Signaling pathways of morphine and N/OFQ, and the inhibitory action of J-113397.

G cluster_0 Phase 1: Baseline & Habituation cluster_1 Phase 2: Tolerance Induction cluster_2 Phase 3: Tolerance Assessment A Habituation (3 days) B Baseline Tail-Flick Measurement (Day 0) A->B C Acute Morphine Injection (5 mg/kg, s.c.) B->C D Measure Acute Analgesic Response C->D E Divide into Groups (e.g., Morphine+Vehicle, Morphine+J-113397) F Chronic Treatment (Days 1-6, twice daily) E->F G Administer J-113397/Vehicle (15-30 min prior to morphine) F->G H Administer Morphine (10 mg/kg, s.c.) G->H I Tolerance Assessment (Day 7) J Administer Acute Morphine (5 mg/kg, s.c.) I->J K Measure Tail-Flick Latency J->K L Data Analysis K->L M Compare Day 7 vs Day 0 Response L->M N Calculate ED50 Shift (Protocol 2) L->N

Caption: Workflow for assessing the effect of this compound on morphine tolerance.

This compound represents a valuable pharmacological tool for investigating the role of the N/OFQ-NOP system in opioid tolerance.[1] The protocols outlined above provide a framework for researchers to study the potential of NOP receptor antagonists in preventing the development of tolerance to morphine's analgesic effects. Further research, including detailed dose-response studies and investigation into the downstream molecular mechanisms, will be crucial for fully elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols: (S,S)-J-113397 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S,S)-J-113397, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in conditioned place preference (CPP) studies. This document details the experimental protocols for investigating the role of the NOP receptor system in the rewarding effects of opioids and psychostimulants, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective non-peptidyl antagonist of the NOP receptor (also known as the opioid receptor-like 1 or ORL-1 receptor). The endogenous ligand for this receptor, N/OFQ, is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward. Preclinical evidence suggests that the N/OFQ-NOP system acts as a negative modulator of the brain's reward circuitry. Activation of NOP receptors has been shown to attenuate the rewarding effects of drugs of abuse, while blockade of these receptors can potentiate reward. Conditioned place preference is a widely used behavioral paradigm to assess the rewarding or aversive properties of drugs. In this model, the association of a distinct environment with the effects of a drug leads to an approach or avoidance behavior towards that environment.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on morphine- and cocaine-induced conditioned place preference.

Table 1: Effect of this compound on Morphine-Induced Conditioned Place Preference in Rats

Treatment GroupDose of Morphine (mg/kg, i.p.)Dose of J-113397 (mg/kg, i.p.)CPP Score (s)Statistical Significance
Vehicle + Vehicle00Not specified-
Morphine + Vehicle1.00~150p < 0.05 vs. Vehicle
Morphine + J-1133971.04.64~300p < 0.05 vs. Morphine + Vehicle

Data adapted from Rutten et al., 2011.[1][2][3] The study demonstrated that co-administration of J-113397 during the conditioning phase significantly enhanced the CPP induced by a low dose of morphine, suggesting that blockade of the NOP receptor system increases the rewarding effects of morphine.[1][2][3]

Table 2: Effect of this compound on Cocaine-Induced Conditioned Place Preference in Mice

Treatment GroupDose of Cocaine (mg/kg, i.p.)Dose of J-113397 (mg/kg, s.c.)Time in Drug-Paired Chamber (s) - Post-ConditioningStatistical Significance
Saline + Saline00~350-
Cocaine + Saline150~550p < 0.05 vs. Saline-Paired Chamber
Cocaine + J-113397153~650p < 0.05 vs. Saline-Paired Chamber

Data adapted from Lutfy et al., 2008.[4][5] This study showed that pretreatment with J-113397 enhanced the rewarding action of cocaine, as indicated by a greater amount of time spent in the cocaine-paired chamber.[4][5]

Experimental Protocols

Morphine-Induced Conditioned Place Preference in Rats

This protocol is based on the methodology described by Rutten et al. (2011) to investigate the effect of this compound on the acquisition of morphine-induced CPP.[1][2][3]

Materials:

  • Male Sprague-Dawley rats

  • Conditioned Place Preference Apparatus (three-chamber design with distinct visual and tactile cues in the two outer chambers)

  • Morphine hydrochloride

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Habituation (Day 0):

    • Handle the rats for several days prior to the start of the experiment to acclimate them to the injection procedure.

    • On the day before conditioning, allow each rat to freely explore the entire CPP apparatus for 15 minutes.

  • Pre-Conditioning Test (Day 1):

    • Place each rat in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design is used, where animals showing a strong initial preference for one of the conditioning chambers are excluded.

  • Conditioning Phase (Days 2-9):

    • This phase consists of eight conditioning sessions (one per day).

    • On alternate days (e.g., Days 2, 4, 6, 8), administer the vehicle for both morphine and J-113397 and confine the rat to one of the outer chambers for 30 minutes.

    • On the other alternate days (e.g., Days 3, 5, 7, 9), administer J-113397 (4.64 mg/kg, i.p.) or its vehicle, followed by morphine (e.g., 1.0 mg/kg, i.p.) or its vehicle, and confine the rat to the other outer chamber for 30 minutes. The chamber paired with the drug treatment is counterbalanced across animals.

  • Post-Conditioning Test (Day 10):

    • Place each rat in the central chamber in a drug-free state and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber.

    • The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

Cocaine-Induced Conditioned Place Preference in Mice

This protocol is adapted from the methodology described by Lutfy et al. (2008) to examine the effect of this compound on the rewarding properties of cocaine.[4][5]

Materials:

  • Male wild-type mice

  • Conditioned Place Preference Apparatus (three-chamber design)

  • Cocaine hydrochloride

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

Procedure:

  • Pre-Conditioning Test (Day 1):

    • Place each mouse in the neutral central chamber and allow it to freely explore all chambers for 15 minutes.

    • Record the time spent in each of the two larger outer chambers to determine baseline preference.

  • Conditioning Phase (Days 2-3):

    • This phase consists of two conditioning sessions, one per day, using an alternate-day design.

    • On one day, administer J-113397 (3 mg/kg, s.c.) or its vehicle, followed 15 minutes later by an injection of cocaine (15 mg/kg, i.p.). Immediately confine the mouse to one of the outer chambers for 30 minutes.

    • On the other day, administer the respective vehicles and confine the mouse to the other outer chamber for 30 minutes. The order of drug/vehicle pairing and the specific chamber are counterbalanced across subjects.

  • Post-Conditioning Test (Day 4):

    • In a drug-free state, place each mouse in the central chamber and allow free access to all chambers for 15 minutes.

    • Record the time spent in the vehicle-paired and drug-paired chambers.

    • An increase in the time spent in the drug-paired chamber post-conditioning compared to pre-conditioning indicates a place preference.

Visualizations

Signaling Pathway

Caption: NOP Receptor Antagonism and Dopamine Signaling in Reward Pathways.

Experimental Workflow

G cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning Habituation Habituation to Apparatus Baseline Baseline Preference Test (15 min free exploration) Habituation->Baseline Day_A Day A: Vehicle + Vehicle (Confined to Chamber 1) Baseline->Day_A Day_B Day B: J-113397/Vehicle + Drug (Confined to Chamber 2) Day_A->Day_B Alternating Days Day_B->Day_A Alternating Days Test Post-Conditioning Test (15 min free exploration, drug-free) Day_B->Test Analysis Data Analysis (Time in chambers) Test->Analysis

Caption: General Experimental Workflow for Conditioned Place Preference.

References

Protocol for Dissolving (S,S)-J-113397 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] Its high affinity for the NOP receptor, coupled with significant selectivity over classical opioid receptors (μ, δ, and κ), has established this compound as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[1][2] These application notes provide a detailed protocol for the proper dissolution of this compound for use in various in vitro experiments, along with protocols for common functional assays.

Compound Information and Solubility

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. The following table summarizes the key chemical properties of this compound and its solubility in common laboratory solvents.

PropertyValueReference
IUPAC Name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one[2]
Molecular Formula C₂₄H₃₇N₃O₂[2]
Molecular Weight 399.57 g/mol [2]
Purity ≥98%[2]
Solubility in DMSO Soluble to 50 mM[2]
Solubility in Ethanol Soluble to 50 mM[2]

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.996 mg of the compound.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution, add 1 mL of DMSO to 3.996 mg of the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For in vitro experiments, it is recommended to prepare fresh dilutions from the stock solution in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on cellular function.

In Vitro Experimental Protocols

This compound is widely used to antagonize the N/OFQ-induced activation of the NOP receptor in various in vitro functional assays. Below are detailed protocols for two common assays.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor.[3] this compound is used to determine its antagonist properties by measuring its ability to inhibit N/OFQ-stimulated G protein activation.

Experimental Workflow:

G_protein_assay_workflow prep Membrane Preparation (e.g., from CHO-NOP cells) reagents Prepare Assay Reagents: - J-113397 dilutions - N/OFQ (agonist) - [³⁵S]GTPγS - GDP incubation Incubation: Membranes + Reagents (60 min at 30°C) reagents->incubation filtration Rapid Filtration (Glass fiber filters) incubation->filtration quantification Scintillation Counting (Quantify bound [³⁵S]GTPγS) filtration->quantification analysis Data Analysis (Determine IC₅₀) quantification->analysis

[³⁵S]GTPγS Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).[3]

    • Prepare a stock solution of the agonist N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [³⁵S]GTPγS binding.[3]

    • The assay buffer should contain MgCl₂ and GDP.[1]

  • Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of N/OFQ, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog, typically at a final concentration of 0.05-0.1 nM).[3] Incubate at 30°C for 60 minutes.[3]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.[1]

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the membranes using liquid scintillation counting.[1]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the N/OFQ-stimulated [³⁵S]GTPγS binding (IC₅₀ value).

cAMP Accumulation Assay

This assay measures the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]

NOP Receptor Signaling Pathway and Antagonism by this compound:

NOP_signaling_pathway cluster_membrane Cell Membrane NOP NOP Receptor (ORL1) Gi Gαi/o Protein NOP->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits NOFQ N/OFQ (Agonist) NOFQ->NOP Activates J113397 This compound (Antagonist) J113397->NOP Blocks ATP ATP ATP->AC Forskolin (B1673556) Forskolin Forskolin->AC Stimulates

NOP Receptor Signaling Pathway.

Protocol:

  • Cell Preparation: Culture CHO-hNOP cells until they reach 80-90% confluency. Detach the cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4]

  • Antagonist Pre-incubation: Add the cell suspension to a 96-well plate containing varying concentrations of this compound. Pre-incubate for 15-30 minutes at room temperature.[4]

  • Agonist and Forskolin Addition: Add a solution containing N/OFQ (at its EC₈₀ concentration) and forskolin (to stimulate adenylyl cyclase and produce a robust cAMP signal) to the wells.[4]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.[1]

  • Data Analysis: Plot the cAMP levels as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the N/OFQ-induced inhibition of cAMP accumulation.[4]

Conclusion

This compound is an invaluable tool for the investigation of the N/OFQ-NOP receptor system. The protocols outlined in these application notes provide a framework for the proper dissolution and use of this selective antagonist in common in vitro functional assays. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a greater understanding of the role of the NOP receptor in health and disease.

References

Application Notes and Protocols for (S,S)-J-113397 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] Its high selectivity for the ORL1 receptor over other opioid receptors makes it an invaluable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[2][3] Rodent behavioral studies have utilized this compound to explore its therapeutic potential in various domains, including pain modulation, anxiety and stress-related disorders, and Parkinson's disease.[2][5][6] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key findings from rodent behavioral studies involving this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the ORL1 receptor, effectively blocking the binding of its endogenous ligand, N/OFQ.[1][2] The ORL1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in reduced neuronal excitability.[1] By blocking this pathway, J-113397 can prevent the physiological effects mediated by N/OFQ, such as hyperalgesia.[1][3]

ORL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ ORL1 ORL1 Receptor N/OFQ->ORL1 Binds & Activates J113397 This compound J113397->ORL1 Competitively Blocks GiGo Gi/Go Protein ORL1->GiGo Activates AC Adenylyl Cyclase GiGo->AC Inhibits K_channel ↑ K+ Channel Activity GiGo->K_channel Ca_channel ↓ Ca2+ Channel Activity GiGo->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability

Figure 1: this compound Mechanism of Action at the ORL1 Receptor.

Data Presentation: Dosage Summary for Rodent Behavioral Studies

The following tables summarize the quantitative data on this compound dosages used in various rodent behavioral studies. It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[2]

Table 1: this compound Dosage in Pain Models

Rodent SpeciesBehavioral AssayRoute of AdministrationDosage RangeVehicleKey Findings
Mouse (ICR)Tail-Flick Test (N/OFQ-induced hyperalgesia)Subcutaneous (s.c.)0.3 - 10 mg/kgSalineDose-dependently inhibited hyperalgesia.[1][3]
MouseHot Plate TestSubcutaneous (s.c.)Not specifiedNot specifiedCan be used to assess antinociceptive effects.[2]
Rat (Sprague-Dawley)Carrageenan-induced inflammatory painIntraplantar (i.pl.)Not specifiedNot specifiedReduced allodynia and thermal hyperalgesia.[5]

Table 2: this compound Dosage in Other Behavioral Models

Rodent SpeciesBehavioral ModelRoute of AdministrationDosage RangeVehicleKey Findings
RatExperimental ParkinsonismIntraperitoneal (i.p.)0.1 - 1 mg/kg5% DMSO, 30% PEG300, 5% Tween 80, 60% salineAttenuated parkinsonian-like symptoms.[2]
RatStress ModelsIntraperitoneal (i.p.)7.5 - 20 mg/kgNot specifiedMitigated adverse behavioral impacts of stress.[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: Preparation of this compound for In Vivo Administration

For in vivo studies, this compound is typically dissolved in a vehicle suitable for the chosen route of administration.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for injection

Procedure for Intraperitoneal (i.p.) Injection in Rats: [2]

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg), the average weight of the rats, and the number of animals.

  • Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.

  • Prepare the final injection solution:

    • To the dissolved this compound in DMSO, add the PEG300 and mix thoroughly.

    • Add the Tween 80 and mix until the solution is clear.

    • Finally, add the sterile saline to reach the final volume and concentration. Mix well.

  • Administration: Administer the solution via intraperitoneal injection at the desired volume (e.g., 1 ml/kg).

Protocol 2: Tail-Flick Test in Mice for Nociception[1][7][8]

This test measures the latency of a mouse to flick its tail in response to a thermal stimulus.

Materials:

  • Male ICR mice (or other appropriate strain)

  • This compound solution (prepared as in Protocol 1)

  • Nociceptin/Orphanin FQ (N/OFQ)

  • Sterile saline

  • Tail-flick analgesia meter with a radiant heat source

  • Animal restrainer

Procedure:

  • Habituation: Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.[1]

  • Drug Administration: Administer the this compound solution or vehicle subcutaneously to the mice 30 minutes prior to the N/OFQ injection.[1]

  • Induction of Hyperalgesia:

    • Prepare a solution of N/OFQ in sterile saline.

    • Perform an intracerebroventricular (i.c.v.) injection of N/OFQ (e.g., 3 nmol in 5 µL) into the lateral ventricle.[1]

    • Allow 5-10 minutes for the N/OFQ to take effect.[1]

  • Tail-Flick Measurement:

    • Gently place the mouse in the restrainer.

    • Focus the radiant heat source on the distal portion of the tail.

    • Start the timer and record the latency for the mouse to flick its tail away from the heat source.

    • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[1]

  • Data Analysis: Compare the tail-flick latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.

Protocol 3: Hot Plate Test in Mice for Nociception[2]

This test measures the reaction time of a mouse to a thermal stimulus applied to its paws.

Materials:

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Stopwatch

  • This compound solution (prepared as in Protocol 1)

  • Vehicle control solution

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.[2]

  • Baseline Latency:

    • Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch.

    • Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.

    • Stop the stopwatch at the first sign of a nociceptive response and record the latency.

    • Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.[2]

  • Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose.[2]

  • Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.[2]

  • Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.[2]

Protocol 4: Forced Swim Test in Rodents for Antidepressant-like Effects[9][10][11]

This test is used to assess behavioral despair, a common measure in the screening of antidepressant drugs.

Materials:

  • Cylindrical container (e.g., 30 cm height x 20 cm diameter for mice)

  • Water at a controlled temperature (24-30°C)

  • This compound solution

  • Vehicle control solution

  • Stopwatch or video recording system

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 30 minutes prior to the test.[7]

  • Drug Administration: Administer this compound or vehicle at the desired dose and route. A study reported a dose of 20 mg/kg for antidepressant-like effects.

  • Test Session:

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice).[7]

    • Gently place the animal in the water.

    • The test duration is typically 6 minutes for mice.[7]

  • Behavioral Scoring:

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for conducting rodent behavioral studies with this compound.

Experimental_Workflow A Animal Acclimation & Habituation B Baseline Behavioral Measurement (Optional) A->B C Preparation of this compound Solution B->C D Drug Administration (this compound or Vehicle) C->D E Post-Treatment Interval D->E F Behavioral Testing (e.g., Tail-Flick, Hot Plate, Forced Swim Test) E->F G Data Collection & Recording F->G H Data Analysis & Statistical Comparison G->H

Figure 2: General Experimental Workflow for Rodent Behavioral Studies.

References

Application Notes and Protocols for (S,S)-J-113397 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2][3] With a high affinity for the ORL-1 receptor and significantly lower affinity for classical opioid receptors (μ, δ, and κ), this compound serves as a critical tool for investigating the physiological and pathological roles of the N/OFQ system.[2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo experimental applications.

Physicochemical Properties and Solubility

Proper preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. The compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] For aqueous-based assays, it is imperative to minimize the final concentration of organic solvents, as they may have independent physiological effects.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference(s)
Molecular Weight 399.57 g/mol
Solubility in DMSO Up to 50 mM (19.98 mg/mL)
Solubility in Ethanol Up to 50 mM (19.98 mg/mL)
Storage of Solid 4°C, sealed from moisture[5][6]
Stock Solution Storage -20°C for 1 month; -80°C for up to 6 months[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in aqueous buffers for various in vitro applications such as cell-based assays and receptor binding studies.

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 399.57 g/mol * 1000 mg/g = 3.9957 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the tube. It is recommended to use newly opened DMSO to avoid issues with moisture, which can impact solubility.[5]

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath and gently warm it to aid dissolution.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Note on Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.[4]

Protocol 2: Preparation of this compound Solution for In Vivo Administration

This protocol provides a general guideline for preparing this compound for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in animal models. The vehicle composition may need to be optimized for specific experimental requirements.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Tween 80 (Polysorbate 80)

  • Polyethylene glycol 300 (PEG300) (optional)

  • Sterile 0.9% saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare the vehicle: A commonly used vehicle for in vivo administration is a mixture of DMSO, Tween 80, and saline.[4] An alternative formulation includes PEG300.[7]

    • Vehicle 1 (DMSO/Tween 80/Saline): Prepare a stock of 5% DMSO and 5% Tween 80 in 90% saline.[4]

    • Vehicle 2 (DMSO/PEG300/Tween 80/Saline): A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[7]

  • Dissolve this compound: First, dissolve the required amount of this compound powder in the appropriate volume of DMSO.[7]

  • Add co-solvents: If using, add the PEG300 and Tween 80 to the DMSO solution and mix thoroughly until the solution is clear.[7]

  • Final dilution: Add the sterile saline to the mixture to reach the final desired volume and concentration. Mix well before administration.[7]

  • Administration: Administer the prepared solution to the animals via the desired route (e.g., i.p. or s.c.). It is crucial to also administer a vehicle-only control group to account for any effects of the solvent mixture.

Stability Note: The stability of this compound in aqueous solutions may be limited; therefore, it is recommended to prepare fresh dilutions for long-term experiments.[4]

Visualizations

Signaling Pathway of N/OFQ Receptor Antagonism by this compound

The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the ORL-1 receptor, a G-protein coupled receptor (GPCR).

NOP_Signaling cluster_membrane Cell Membrane ORL1 ORL-1 Receptor (GPCR) G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->ORL1 Binds and Activates J113397 This compound J113397->ORL1 Competitively Binds and Blocks ATP ATP ATP->AC

Caption: Mechanism of this compound action at the ORL-1 receptor.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the general workflow for preparing this compound stock solutions for experimental use.

Stock_Prep_Workflow start Start: Obtain this compound Powder calculate Calculate Required Mass and Solvent Volume start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve assist_dissolution Apply Sonication/Warming (if necessary) dissolve->assist_dissolution assist_dissolution->dissolve Incomplete Dissolution aliquot Aliquot into Single-Use Vials assist_dissolution->aliquot Complete Dissolution storage Store at -20°C or -80°C aliquot->storage dilute Prepare Working Dilutions in Assay Buffer or Vehicle storage->dilute end Use in Experiment dilute->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for (S,S)-J-113397 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent, selective, and competitive non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] With high selectivity over traditional opioid receptors (μ, δ, and κ), this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP system.[2] Patch-clamp electrophysiology is a powerful technique to study the effects of compounds like this compound on ion channel function and neuronal excitability. These application notes provide detailed protocols and data for the use of this compound in patch-clamp studies, particularly focusing on its antagonism of N/OFQ-induced activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][4]

Quantitative Data

The pharmacological activity of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data for its use in electrophysiological and binding studies.

Table 1: Antagonist Potency of this compound in Electrophysiology

ParameterValueCell TypeIon ChannelAgonistReference
pA28.37Rat Periaqueductal Gray (PAG) NeuronsInwardly Rectifying K+ ChannelNociceptin/Orphanin FQ (N/OFQ)[3]

Table 2: Binding Affinity and Functional Inhibition of this compound

ParameterValue (nM)Assay TypeReceptorSpeciesReference
Kᵢ1.8Radioligand BindingHuman NOP (ORL1)Human[2]
Kᵢ1.1Radioligand BindingMouse NOP (ORL1)Mouse[2]
IC₅₀5.3[³⁵S]GTPγS BindingHuman NOP (ORL1)Human[2]
Kᵢ (μ-opioid)>1000Radioligand BindingHuman μ-opioidHuman[2]
Kᵢ (δ-opioid)>10,000Radioligand BindingHuman δ-opioidHuman[2]
Kᵢ (κ-opioid)640Radioligand BindingHuman κ-opioidHuman[2]

Signaling Pathway

This compound acts by competitively blocking the NOP receptor, a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the NOP receptor leads to the dissociation of the G-protein into Gα and Gβγ subunits. The Gβγ subunit then directly binds to and activates GIRK channels, leading to potassium efflux and membrane hyperpolarization. This compound prevents this cascade by occupying the N/OFQ binding site on the NOP receptor.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein G Protein (Gi/o) cluster_extracellular cluster_intracellular NOP NOP Receptor G_alpha NOP->G_alpha Activates GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) K_ion_out K+ Efflux GIRK_open->K_ion_out G_betagamma Gβγ G_alpha->G_betagamma Dissociates from G_betagamma->GIRK Binds to & Activates NOFQ N/OFQ (Agonist) NOFQ->NOP Binds to J113397 This compound (Antagonist) J113397->NOP Blocks Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Experimental_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_pharma Pharmacology cluster_analysis Data Analysis Slice_Prep Prepare Brain Slices (Rat PAG) Whole_Cell Establish Whole-Cell Configuration Slice_Prep->Whole_Cell Solutions Prepare Recording Solutions (aCSF, Internal) Solutions->Whole_Cell Pipettes Pull Patch Pipettes (3-5 MΩ) Pipettes->Whole_Cell Baseline Record Baseline Current at -60 mV Whole_Cell->Baseline Ramp Apply Voltage Ramp (-60 to -140 mV) Baseline->Ramp Agonist Apply N/OFQ (Agonist) Ramp->Agonist Antagonist Co-apply this compound with N/OFQ Agonist->Antagonist Washout Washout Antagonist->Washout Measure_Current Measure Current Amplitude Antagonist->Measure_Current Schild_Plot Perform Schild Analysis (Calculate pA2) Measure_Current->Schild_Plot

References

Troubleshooting & Optimization

Navigating the Synthesis and Purification of (S,S)-J-113397: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis and purification of the potent and selective ORL-1 receptor antagonist, (S,S)-J-113397, can present significant challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered during its synthesis and purification. The synthesis is known to be complex, with potential for low yields and difficulties in achieving high enantiomeric purity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this compound is a multi-step process that can be difficult and result in low overall yields.[1][2] Key challenges include:

  • Controlling Stereochemistry: The molecule has two chiral centers, and achieving the desired (S,S) configuration with high enantiomeric excess (ee) can be problematic.

  • Low Yields: Several steps in the synthetic route may result in suboptimal yields, impacting the overall efficiency of the process.

  • Purification of Intermediates: Purification of various synthetic intermediates can be complex and may require multiple chromatographic steps.

  • Enantiomeric Separation: The final separation of the desired (S,S)-enantiomer from other stereoisomers is a critical and often challenging step.[1][2]

Q2: I am experiencing low enantioselectivity in the yeast-mediated reduction step of the synthesis. What could be the cause and how can I address it?

Low enantioselectivity (around 30% ee) in the yeast-mediated reduction has been reported and is often attributed to the variability in the activity of the yeast from different batches.[3] This can lead to inconsistent optical rotation of the product.[3]

Troubleshooting Strategy:

  • Yeast Batch Screening: Test different batches of yeast to identify one that provides higher enantioselectivity.

  • Alternative Resolution Method: If consistent enantioselectivity cannot be achieved, an alternative strategy is to resolve a downstream intermediate. For example, a primary amine intermediate can be resolved using a chiral acid like (+)- or (-)-3-bromo-8-camphorsulfonic acid ammonium (B1175870) salt to separate the diastereomeric salts.[3] A single crystal X-ray analysis can then be used to confirm the absolute stereochemistry of the resolved isomer.[3]

Q3: What methods are recommended for the final purification and separation of the this compound enantiomer?

Chiral preparative High-Performance Liquid Chromatography (HPLC) is a commonly used method to separate the enantiomers of J-113397.[4] This technique utilizes a chiral stationary phase to resolve the different stereoisomers. Derivatized cellulose-based stationary phases have been successfully employed for this purpose.[4]

Q4: Are there any high-yielding alternative synthetic routes to this compound?

While the synthesis is generally considered challenging, various synthetic approaches have been developed. One reported chiral synthesis involves a multi-step process starting from commercially available ethyl 4-oxo-3-piperidinecarboxylate. Another approach involves the resolution of a key amine intermediate to ensure the correct stereochemistry in the final product.[3] Researchers have also explored the synthesis of simplified, achiral analogues of J-113397 to circumvent the challenges associated with its stereochemistry, leading to more practical and high-yielding preparations.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Low overall yield Inefficient coupling reactions. Incomplete reduction steps. Side product formation. Loss of material during purification.Optimize reaction conditions (temperature, solvent, catalyst). Ensure complete conversion using TLC or LC-MS monitoring. Employ efficient purification techniques like flash chromatography.[1][2]
Poor enantiomeric excess (ee) after chiral synthesis step Inconsistent activity of chiral reagents (e.g., yeast). Non-optimal reaction conditions for stereoselective steps.Screen different batches of chiral reagents. Optimize temperature and reaction time for the chiral step. Consider an alternative synthetic route involving chiral resolution of an intermediate.[3]
Difficulty in separating enantiomers by chiral HPLC Inappropriate chiral stationary phase. Poorly optimized mobile phase. Co-elution of impurities.Screen a variety of chiral columns (e.g., cellulose-based, amylose-based). Optimize the mobile phase composition (solvents, additives). Ensure the sample is of high purity before chiral separation.[4][5]
Inconsistent reaction outcomes Variability in starting material quality. Sensitivity of reactions to air or moisture. Inconsistent reagent quality.Use high-purity, well-characterized starting materials. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) where necessary. Use freshly opened or properly stored reagents.

Experimental Protocols

Resolution of a Chiral Amine Intermediate

This protocol describes a method to resolve a racemic primary amine intermediate, a key step in one of the reported chiral syntheses of this compound.[3]

  • Salt Formation: Dissolve the racemic primary amine intermediate in a suitable solvent (e.g., methanol).

  • Addition of Chiral Acid: Add a solution of a chiral resolving agent, such as (+)- or (-)-3-bromo-8-camphorsulfonic acid ammonium salt, to the amine solution.

  • Diastereomeric Salt Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by filtration.

  • Liberation of the Free Amine: Treat the separated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine.

  • Extraction: Extract the free amine with an organic solvent.

  • Confirmation of Stereochemistry: The absolute stereochemistry of the resolved amine can be confirmed by single-crystal X-ray analysis of the corresponding chiral salt.[3]

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for this compound Synthesis

G start Start Synthesis step1 Perform Synthetic Step start->step1 check1 Check Yield and Purity step1->check1 problem Low Yield or Impurities? check1->problem troubleshoot Troubleshoot Reaction: - Optimize conditions - Check reagents - Purify intermediates problem->troubleshoot Yes next_step Proceed to Next Step problem->next_step No troubleshoot->step1 final_product Obtain Crude Product next_step->final_product purification Purification and Enantiomeric Separation final_product->purification final_check Check Final Purity and ee purification->final_check success Pure this compound final_check->success Acceptable fail Issues Persist? - Re-evaluate route - Consult literature final_check->fail Not Acceptable

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

Diagram 2: Decision Pathway for Chiral Purity

G start Chiral Synthesis Step check_ee Measure Enantiomeric Excess (ee) start->check_ee is_high_ee ee > 98%? check_ee->is_high_ee proceed Proceed to Next Step is_high_ee->proceed Yes low_ee Low ee Detected is_high_ee->low_ee No final_product Pure this compound proceed->final_product option1 Option 1: Optimize Chiral Step (e.g., screen yeast batches) low_ee->option1 option2 Option 2: Proceed with Racemic Mixture and Resolve Later low_ee->option2 option1->start chiral_hplc Final Purification: Chiral Preparative HPLC option2->chiral_hplc chiral_hplc->final_product

References

(S,S)-J-113397 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-J-113397. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ and blocks its action without initiating a biological response itself.[2][4] Its high affinity and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) make it a valuable tool for studying the N/OFQ system.[2][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: The recommended solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[4]

Q3: What is the maximum solubility of this compound in the recommended solvents?

A3: this compound is soluble up to 50 mM in both DMSO and ethanol.

Q4: I am having trouble dissolving this compound in DMSO. What could be the issue and how can I resolve it?

A4: Difficulty in dissolving this compound in DMSO can arise from a few factors. One common issue is the hygroscopic nature of DMSO; it readily absorbs moisture from the air, which can significantly reduce the solubility of compounds.[3][5] It is recommended to use fresh, newly opened DMSO.[3][5] Additionally, gentle warming and sonication can aid in dissolution.[3] Ensure the solution is vortexed thoroughly.

Troubleshooting Guide: Solubility Issues

Issue Potential Cause Recommended Solution
Precipitation observed in stock solution upon storage. The compound may be coming out of solution at lower temperatures.Store stock solutions at -20°C or -80°C as recommended.[3] Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved.
Difficulty dissolving the compound even with fresh DMSO. The compound may require additional energy to dissolve completely.Use an ultrasonic water bath for a short period to aid dissolution.[3] Gentle warming in a water bath (e.g., 37°C) can also be beneficial.
Inconsistent results in aqueous-based in vitro assays. The compound may be precipitating out of the aqueous assay buffer due to its low aqueous solubility.It is not recommended to dissolve this compound directly in aqueous solutions.[5] Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all experimental conditions, including controls.
Quantitative Solubility Data
Solvent Maximum Concentration Reference
DMSO50 mM
Ethanol50 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (M.Wt: 399.57 g/mol ), you would need 3.9957 mg.

  • Add the appropriate volume of fresh DMSO to the powder.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. For short-term storage (1 month), -20°C is suitable; for long-term storage (6 months), -80°C is recommended.[3]

Protocol 2: Radioligand Competition Binding Assay for NOP Receptor

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.[6]

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP)

  • Radiolabeled NOP receptor ligand (e.g., [³H]-nociceptin)

  • This compound stock solution in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Initiate Reaction: Add the CHO-hNOP cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

Visualizations

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ Nociceptin/Orphanin FQ (N/OFQ) NOP_R NOP Receptor (ORL1) N/OFQ->NOP_R Binds & Activates J113397 This compound J113397->NOP_R Binds & Blocks G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Modulates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Modulates cAMP ↓ cAMP

Caption: Signaling pathway of the NOP receptor and the inhibitory action of this compound.

Experimental_Workflow prep_stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilution 3. Perform Serial Dilution of this compound prep_stock->serial_dilution prep_reagents 2. Prepare Assay Reagents (Radioligand, Membranes, Buffer) assay_setup 4. Set up Binding Reaction in 96-well Plate prep_reagents->assay_setup serial_dilution->assay_setup incubation 5. Incubate to Reach Equilibrium assay_setup->incubation filtration 6. Terminate by Rapid Filtration incubation->filtration measurement 7. Measure Radioactivity filtration->measurement analysis 8. Analyze Data (IC50, Ki) measurement->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of the selective ORL1 receptor antagonist, (S,S)-J-113397.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent and highly selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its utility in in vivo studies, particularly those requiring oral administration, may be limited by poor oral bioavailability. This can be attributed to several factors common to molecules in its chemical class, including poor aqueous solubility, potential for significant first-pass metabolism in the gut and liver, and possible interactions with efflux transporters.

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular Weight399.57 g/mol [2]
FormulaC₂₄H₃₇N₃O₂[2]
Solubility in DMSOSoluble to 50 mM[4][5]
Solubility in EthanolSoluble to 50 mM[4][5]

The high solubility in organic solvents and its complex chemical structure suggest that this compound is likely a lipophilic compound with potentially low aqueous solubility, a common characteristic of drugs classified under the Biopharmaceutics Classification System (BCS) Class II or IV.

Q3: What are the primary barriers to the oral absorption of benzimidazole (B57391) derivatives like this compound?

The primary barriers to oral absorption for benzimidazole derivatives often include:

  • Poor Aqueous Solubility: Many benzimidazoles have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[6][7]

  • First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes in the intestinal wall and liver, reducing the amount of active drug that reaches systemic circulation.[8]

  • Efflux by Transporters: They can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its absorption.[9][10]

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure After Oral Administration

Possible Cause 1: Poor Dissolution due to Low Aqueous Solubility

  • Troubleshooting Steps:

    • Characterize Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

    • Formulation with Solubilizing Agents:

      • Complexation with Cyclodextrins: Beta-cyclodextrins can encapsulate the drug molecule, increasing its solubility.[7]

      • Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents or surfactants in the formulation can enhance solubility.

      • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer like povidone can improve the dissolution rate.[6]

Experimental Protocol: Preparation of a Povidone-Based Solid Dispersion

  • Materials: this compound, Povidone (e.g., PVP K30), organic solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • Dissolve this compound and povidone in the organic solvent in a desired ratio (e.g., 1:1, 1:2, 1:5 drug to polymer).

    • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

    • Dry the film completely under vacuum to obtain the solid dispersion.

    • Characterize the solid dispersion for dissolution improvement compared to the pure drug.

Possible Cause 2: Significant First-Pass Metabolism

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.

    • Co-administration with CYP450 Inhibitors: In preclinical studies, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes only.

Possible Cause 3: Efflux by P-glycoprotein (P-gp)

  • Troubleshooting Steps:

    • In Vitro Transporter Assays: Use cell lines overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1) to determine if this compound is a substrate.

    • Co-administration with P-gp Inhibitors: In animal studies, co-administration with a P-gp inhibitor (e.g., verapamil (B1683045) or quinidine) can indicate if efflux is a significant barrier to absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, exhibiting tight junctions.

  • Transport Studies:

    • Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A to B).

    • In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B to A).

  • Data Analysis: Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

Issue 2: Inconsistent Results in In Vivo Oral Dosing Studies

Possible Cause: Formulation Instability or Precipitation in the GI Tract

  • Troubleshooting Steps:

    • Assess Formulation Stability: Evaluate the physical and chemical stability of the dosing formulation over the duration of the experiment.

    • Supersaturating Formulations: For highly lipophilic compounds, consider advanced formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Supersaturable SMEDDS (S-SMEDDS). These systems can maintain the drug in a solubilized and supersaturated state in the gastrointestinal tract, enhancing absorption.[11]

Experimental Protocol: Development of a SMEDDS Formulation

  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with aqueous media.

  • Formulation Characterization:

    • Load this compound into the optimized SMEDDS pre-concentrate.

    • Characterize the droplet size, zeta potential, and drug release upon dispersion in simulated gastric and intestinal fluids.

    • Evaluate the in vivo pharmacokinetic profile of the SMEDDS formulation compared to a simple suspension.

Visualizing Experimental Workflows and Pathways

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Investigation cluster_3 Potential Solutions Low/Variable Oral Bioavailability Low/Variable Oral Bioavailability Solubility Poor Solubility? Low/Variable Oral Bioavailability->Solubility Metabolism High First-Pass Metabolism? Low/Variable Oral Bioavailability->Metabolism Efflux P-gp Efflux? Low/Variable Oral Bioavailability->Efflux Solubility_Test Aqueous pH-Solubility Profile Solubility->Solubility_Test Metabolism_Test In Vitro Metabolism (Microsomes/Hepatocytes) Metabolism->Metabolism_Test Efflux_Test Caco-2 Permeability Assay Efflux->Efflux_Test Solubility_Solution Formulation Strategies: - Cyclodextrins - Solid Dispersions - SMEDDS Solubility_Test->Solubility_Solution Metabolism_Solution Structural Modification (Medicinal Chemistry) Metabolism_Test->Metabolism_Solution Efflux_Solution Co-administration with P-gp Inhibitor (Preclinical) or Structural Modification Efflux_Test->Efflux_Solution

Caption: Key barriers to oral drug absorption.

References

Potential off-target effects of (S,S)-J-113397 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S,S)-J-113397 , a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users might encounter during their experiments, particularly concerning potential off-target effects at high concentrations.

Q1: We are observing unexpected effects in our assay when using this compound at concentrations above 1 µM. What could be the cause?

A1: While this compound is highly selective for the NOP receptor, at high concentrations (typically in the micromolar range), it can exhibit off-target effects. The most well-documented off-target interaction is with the classical opioid receptors, particularly the mu (µ)-opioid receptor.[1][2] This can lead to pharmacological responses that are not mediated by NOP receptor antagonism.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the observed effects at lower, NOP-selective concentrations are consistent with NOP receptor antagonism.

  • Perform a Concentration-Response Curve: If you haven't already, generate a full concentration-response curve for this compound in your assay. This will help determine the concentration at which the unexpected effects begin to appear.

  • Use a Classical Opioid Antagonist: To test for mu-opioid receptor involvement, co-incubate your system with a selective mu-opioid antagonist, such as naloxone. If the unexpected effect is blocked by naloxone, it strongly suggests an off-target interaction with the mu-opioid receptor.[1]

  • Review Selectivity Data: Compare the concentrations you are using with the known binding affinities of this compound for different receptors (see Table 1).

Q2: What are the known binding affinities of this compound for the NOP receptor and classical opioid receptors?

A2: this compound exhibits high affinity for the NOP receptor with significantly lower affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. The binding affinity (Ki) values are summarized in Table 1.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors
ReceptorKi (nM)Selectivity (fold) over NOP
NOP (ORL-1) 1.8 -
Mu (µ)1000~556
Delta (δ)>10,000>5556
Kappa (κ)640~356

Data compiled from published studies.[2]

Table 2: Functional Activity of this compound
AssayReceptorCell Line / TissueIC50 (nM)
N/OFQ-stimulated [³⁵S]GTPγS BindingHuman NOPCHO cells5.3
N/OFQ-stimulated [³⁵S]GTPγS BindingMouse NOPMouse Brain7.6

Data compiled from published studies.[2][3]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (or other opioid receptors of interest).
  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the following:
  • A fixed concentration of a suitable radioligand (e.g., [³H]-Nociceptin).
  • A range of concentrations of unlabeled this compound.
  • A specific amount of the prepared cell membranes.
  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
  • Wash the filters with ice-cold buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the concentration of this compound.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

1. Membrane Preparation:

  • Prepare cell membranes from CHO cells expressing the human NOP receptor as described in the radioligand binding assay protocol.

2. Assay Reaction:

  • To each well of a 96-well plate, add:
  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
  • GDP to a final concentration of 10-30 µM.
  • A fixed concentration of the agonist, Nociceptin/Orphanin FQ (N/OFQ), typically at its EC₈₀ concentration.
  • Varying concentrations of this compound.
  • Cell membranes (5-20 µg of protein per well).
  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
  • Incubate the plate at 30°C for 60 minutes.

3. Separation and Detection:

  • Terminate the assay by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold buffer.
  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding.
  • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

NOP Receptor Signaling Pathway and Point of Inhibition by this compound```dot

NOP_Signaling NOF_Q NOF_Q NOP NOP NOF_Q->NOP binds J113397 J113397 J113397->NOP blocks G_protein G_protein AC AC G_protein->AC inhibits cAMP cAMP AC->cAMP converts Response Response cAMP->Response leads to ATP ATP

Caption: Troubleshooting workflow for off-target effects.

Logical Relationship for Troubleshooting Unexpected Effects```dot

Troubleshooting_Logic High_Conc High Concentration of this compound (>1 µM) Off_Target Potential for Off-Target Binding High_Conc->Off_Target Mu_Opioid µ-Opioid Receptor Interaction Off_Target->Mu_Opioid Primary Other_Opioid Other Opioid Receptors (κ, δ) Off_Target->Other_Opioid Secondary Non_Opioid Non-Opioid Receptor Interaction Off_Target->Non_Opioid Possible Naloxone_Sens Naloxone-Sensitive Effect Mu_Opioid->Naloxone_Sens

References

Interpreting unexpected results in (S,S)-J-113397 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-J-113397.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2] Its primary mechanism of action is competitive antagonism, meaning it binds to the NOP receptor at the same site as the endogenous ligand N/OFQ, thereby blocking the receptor's activation without initiating a biological response itself.[2][3] This has been confirmed through Schild plot analysis in functional assays.[2][3]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the human NOP receptor over other classical opioid receptors (μ, δ, and κ).[2] This high selectivity is a key feature, making it a valuable tool for isolating the physiological and pathological roles of the N/OFQ system.[2]

Q3: What are the common research applications for this compound?

This compound is widely used to investigate the role of the NOP receptor in various physiological processes. Key research areas include pain modulation, morphine tolerance, Parkinson's disease, and addiction.[1][4][5] For instance, it has been shown to prevent the development of tolerance to morphine and to have potential therapeutic applications in Parkinson's disease.[1][5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antagonist activity in vitro.

Possible Cause 1: Suboptimal Compound Solubility

  • Troubleshooting Steps:

    • Ensure this compound is fully dissolved. It is soluble in DMSO and ethanol.

    • Prepare fresh stock solutions for each experiment.

    • Avoid repeated freeze-thaw cycles of stock solutions.

    • Consider the final concentration of the solvent in your assay buffer and its potential effects on cells or membranes.

Possible Cause 2: Issues with Cell/Membrane Preparations

  • Troubleshooting Steps:

    • Verify the expression and health of the NOP receptors in your cell line (e.g., CHO-hNOP cells).

    • Ensure the integrity of your cell membrane preparations. Use fresh preparations for optimal results.

    • Confirm the protein concentration of your membrane preparations to ensure consistent receptor numbers across assays.

Possible Cause 3: Inaccurate Ligand Concentrations

  • Troubleshooting Steps:

    • Verify the concentration and purity of your this compound stock solution.

    • Ensure accurate dilution series are prepared for your experiments.

Issue 2: Unexpected agonist-like effects observed at high concentrations.

Possible Cause: Off-target effects or non-competitive interactions.

  • Troubleshooting Steps:

    • While this compound is highly selective, at very high concentrations (e.g., 10 µM), it has been reported to exhibit some agonist-like activity in certain preparations, such as contracting the mouse colon or producing a naloxone-sensitive inhibition of electrically evoked twitches in the guinea pig ileum.[6]

    • Perform a full dose-response curve to determine if the observed effect is concentration-dependent and occurs at concentrations well above the reported Ki and IC50 values for the NOP receptor.

    • Use appropriate controls, including testing the vehicle alone and using other selective antagonists for different opioid receptors to rule out off-target effects.

Issue 3: Lack of efficacy or unexpected behavioral outcomes in vivo.

Possible Cause 1: Pharmacokinetic Issues

  • Troubleshooting Steps:

    • The route of administration (e.g., subcutaneous, intraperitoneal) can significantly impact the bioavailability and time to peak concentration of the compound.[7] Ensure the chosen route is appropriate for your experimental design.

    • Optimize the timing of behavioral testing relative to the administration of this compound based on its pharmacokinetic profile.

    • Consider the dose being used. In vivo efficacy is dose-dependent.[2] A dose-response study may be necessary to determine the optimal dose for your specific animal model and behavioral paradigm.

Possible Cause 2: Complexity of the Biological System

  • Troubleshooting Steps:

    • The N/OFQ system can have opposing roles depending on the specific brain region and neuronal circuits involved. For example, in studies on Parkinson's disease, this compound has been shown to have additive effects with L-DOPA by modulating GABAergic and glutamatergic transmission in the substantia nigra.[5][8]

    • Be aware that the overall behavioral outcome may be a result of complex interactions within the central nervous system.

    • Consider potential strain or species differences in the expression and function of the NOP receptor.

Data Presentation

Table 1: Binding Affinity of this compound for NOP Receptors

ParameterReceptorCell Line/TissueValue (nM)Reference
KiCloned Human ORL1CHO Cells1.8[2]
KiMouse ORL1Mouse Brain1.1[2]
IC50Human ORL1CHO Cells2.3[9]
IC50Mouse ORL1Mouse Brain7.6[10]

Table 2: Selectivity Profile of this compound for Human Opioid Receptors

ReceptorKi (nM)Selectivity (fold vs. hORL1)Reference
hORL1 (NOP)1.8-[2]
hμ (mu)1000~556[2]
hδ (delta)>10,000>5556[2]
hκ (kappa)640~356[2]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

  • Membrane Preparation:

    • Culture and harvest Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin), and varying concentrations of this compound.

    • Incubate to allow for competitive binding to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation coupled to the NOP receptor.

  • Membrane Preparation:

    • Prepare cell membranes from CHO-hNOP cells as described in Protocol 1.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound.[7]

    • Add a fixed concentration of an NOP receptor agonist (e.g., N/OFQ) to stimulate the receptor.[7]

    • Add the cell membranes to the wells.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.[7]

    • Incubate the plate at 30°C for 60 minutes.[7]

  • Filtration and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters.[7]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.[7]

  • Data Analysis:

    • The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding.

    • Calculate the IC50 value for the inhibition of agonist-stimulated binding.

    • For Schild analysis, generate agonist concentration-response curves in the presence of different fixed concentrations of this compound. A slope of 1 in the Schild plot indicates competitive antagonism.[3]

Visualizations

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor (ORL-1) N/OFQ->NOP_Receptor Binds & Activates J113397 This compound J113397->NOP_Receptor Binds & Blocks G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: NOP Receptor Signaling and Antagonism by this compound.

Troubleshooting_Workflow Start Unexpected Result Check_Solubility Is compound fully dissolved? Start->Check_Solubility Check_Protocols Are protocols and reagents valid? Check_Solubility->Check_Protocols Yes Resolved Issue Resolved Check_Solubility->Resolved No (Re-dissolve) Check_Concentration Is concentration in expected range? Check_Protocols->Check_Concentration Yes Check_Protocols->Resolved No (Validate) High_Concentration Consider off-target or non-competitive effects Check_Concentration->High_Concentration No (Too High) In_Vivo_Check In vivo experiment? Check_Concentration->In_Vivo_Check Yes Consult_Literature Consult literature for model-specific effects High_Concentration->Consult_Literature Check_PK Review dose, route, and timing In_Vivo_Check->Check_PK Yes In_Vivo_Check->Consult_Literature No (In Vitro) Check_PK->Consult_Literature Consult_Literature->Resolved

Caption: Troubleshooting Logic for Unexpected this compound Results.

References

Technical Support Center: Optimizing (S,S)-J-113397 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (S,S)-J-113397 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the first potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the ORL1 receptor at the same site as the endogenous ligand N/OFQ and blocks its effects without initiating a biological response itself.[1][4] This high selectivity makes it a valuable tool for distinguishing the effects of the NOP receptor from those of classical opioid receptors.[1]

Q2: What are the key research applications of this compound?

This compound is widely used to investigate the physiological and pathological roles of the N/OFQ-NOP receptor system.[1] Key research areas include:

  • Pain Modulation: It has been shown to antagonize N/OFQ-induced hyperalgesia.[5][6]

  • Parkinson's Disease: Studies have demonstrated its ability to attenuate experimental parkinsonism, with additive effects when co-administered with L-DOPA.[1][7][8]

  • Opioid Tolerance: It may prevent the development of tolerance to morphine.[3][5][9]

  • Stress and Anxiety: Research suggests it can mitigate the adverse behavioral impacts of stress.[5]

Q3: How should I prepare this compound for in vivo administration?

For in vivo studies, this compound is typically dissolved in a suitable vehicle for the chosen administration route. A common method involves first dissolving the compound in a small amount of an organic solvent like DMSO, and then diluting it with saline or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80 to achieve the desired final concentration.[5] It is critical to ensure the final solution is clear and the pH is within a physiologically acceptable range to avoid irritation or tissue damage.[5] For example, a final formulation could be 10% DMSO, 5% Tween 80, and 85% saline.[1]

Q4: What is the recommended storage for this compound stock solutions?

It is recommended to prepare fresh stock solutions in 100% DMSO and store them at -20°C for up to one month or at -80°C for up to six months.[2][4] To ensure the stability of the compound, it is advisable to prepare fresh dilutions for long-term experiments.[4]

Troubleshooting Guide

Issue 1: Inconsistent or no effect observed in in vivo experiments.

  • Potential Cause: Improper dose selection.

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific experimental model. Doses ranging from 0.1 to 30 mg/kg have been used in rodents.[1] Be aware that high doses of J-113397 may lead to a bell-shaped dose-response curve, potentially resulting in a reduced or absent effect.[1]

  • Potential Cause: Issues with the administration route.

    • Solution: The choice of administration route (e.g., subcutaneous, intraperitoneal) can influence the pharmacokinetic profile of the compound.[1] Ensure the chosen route is appropriate for your experimental goals and consider conducting a time-course experiment to determine the peak effect of the drug.

  • Potential Cause: Vehicle effects.

    • Solution: The vehicle used to dissolve and administer J-113397 can have its own biological effects. Always include a vehicle-only control group in your experimental design to account for any potential effects of the vehicle.[4]

Issue 2: Precipitation of this compound in the vehicle.

  • Potential Cause: Low solubility.

    • Solution: this compound has limited solubility in aqueous vehicles.[5] Try using a co-solvent system such as DMSO, PEG300, and Tween 80.[5] Ensure the final concentration of the organic solvent is safe for the animal.

  • Potential Cause: Incorrect pH.

    • Solution: The pH of the solution may not be optimal for solubility. Adjust the pH of the vehicle to be within a physiological range (around 7.4).[5]

Issue 3: Unexpected or off-target effects observed.

  • Potential Cause: High concentrations of this compound.

    • Solution: While this compound is highly selective for the ORL1 receptor, higher concentrations may lead to off-target effects.[4] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects.[4]

Data Presentation

Table 1: In Vitro Binding Affinities (Ki) and Potency (IC50) of this compound

Receptor/AssaySpecies/Cell LineValue
Binding Affinity (Ki)
Human ORL1 (NOP)Cloned1.8 ± 0.24 nM[1]
Mouse ORL1 (NOP)Brain1.1 nM[1][10]
Human μ (mu)Cloned1000 ± 160 nM[1]
Human δ (delta)Cloned>10,000 nM[1]
Human κ (kappa)Cloned640 ± 87 nM[1]
In Vitro Potency (IC50)
N/OFQ-stimulated [³⁵S]GTPγS bindingCHO-ORL15.3 nM[1][2]
N/OFQ-stimulated [³⁵S]GTPγS bindingMouse Brain7.6 nM[1]

Experimental Protocols

Protocol 1: General In Vivo Administration for Behavioral Studies in Rodents

  • Preparation of this compound Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution.[1]

    • On the day of the experiment, prepare the final formulation by adding Tween 80 and then saline to the DMSO stock solution. A common vehicle formulation is 10% DMSO, 5% Tween 80, and 85% saline.[1]

    • Vortex the solution to ensure it is well-mixed.[1]

  • Animal Dosing:

    • Weigh each animal to determine the correct injection volume based on the desired dose (e.g., mg/kg).

    • Administer the prepared this compound solution via the chosen route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.)).[1]

    • For subcutaneous administration, inject into the loose skin on the back of the neck. For intraperitoneal administration, inject into the lower quadrant of the abdomen, avoiding the midline.[1]

  • Behavioral Testing:

    • Conduct behavioral tests at appropriate time points after administration, based on the expected pharmacokinetic profile of the compound and the specific experimental design.[1]

Protocol 2: Assessment of this compound in Preventing Morphine Tolerance (Mouse Tail-Flick Test)

  • Habituation: Acclimate mice to the experimental room and handling for at least 3 days prior to the start of the experiment.[9]

  • Baseline Measurement (Day 0):

    • Calibrate the tail-flick analgesia meter to a baseline latency of 2-4 seconds. Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[9]

    • Administer a single dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at the time of peak effect (typically 30 minutes post-injection). This serves as the acute analgesic response.[9]

  • Induction of Tolerance (Days 1-6):

    • Divide mice into a control group (morphine + vehicle) and a test group (morphine + J-113397).[9]

    • Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 6 consecutive days.[9]

    • Administer J-113397 (e.g., 1, 3, or 10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to each morphine injection.[9]

  • Assessment of Tolerance (Day 7):

    • 24 hours after the last chronic morphine injection, administer the same acute dose of morphine (5 mg/kg, s.c.) as on Day 0.[9]

    • Measure the tail-flick latency at 30 minutes post-injection. A significant decrease in latency on Day 7 compared to Day 0 in the morphine/vehicle group indicates the development of tolerance.[9]

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane ORL1_Receptor ORL1 (NOP) Receptor Signaling_Cascade Intracellular Signaling Cascade ORL1_Receptor->Signaling_Cascade Initiates N_OFQ Nociceptin/Orphanin FQ (N/OFQ) (Endogenous Ligand) N_OFQ->ORL1_Receptor Binds and Activates J113397 This compound (Antagonist) J113397->ORL1_Receptor Competitively Blocks Biological_Response Biological Response (e.g., Hyperalgesia) Signaling_Cascade->Biological_Response Leads to

Caption: Mechanism of action of this compound as a competitive antagonist at the ORL1 receptor.

Experimental_Workflow Start Start: In Vivo Experiment Animal_Prep Animal Habituation & Baseline Measurement Start->Animal_Prep Grouping Randomize into Groups (Vehicle vs. J-113397) Animal_Prep->Grouping Dosing Administer Vehicle or This compound Grouping->Dosing Treatment Administer Experimental Treatment (e.g., Morphine, Nociceptin) Dosing->Treatment Behavioral_Test Post-Treatment Behavioral Testing Treatment->Behavioral_Test Data_Collection Data Collection and Analysis Behavioral_Test->Data_Collection End End: Interpretation of Results Data_Collection->End

Caption: Generalized experimental workflow for in vivo studies with this compound.

References

Stability of (S,S)-J-113397 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the selective NOP receptor antagonist, (S,S)-J-113397, in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is recommended.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, stock solutions of this compound in 100% DMSO should be stored at -80°C, where they can be stable for up to six months. For short-term storage, -20°C is suitable for up to one month. It is crucial to use anhydrous DMSO, as its hygroscopic nature can impact the compound's solubility and stability.

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is limited. It is highly recommended to prepare fresh dilutions from your DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods, especially at room temperature, to prevent potential degradation.

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A4: To maintain the integrity of the compound, it is best to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While some compounds are stable through a limited number of cycles, minimizing this practice is a good laboratory standard.

Q5: What are the potential degradation pathways for this compound?

A5: this compound contains a benzimidazolone core and a piperidine (B6355638) ring, which can be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis of the benzimidazolone ring, particularly under harsh acidic or basic conditions, and oxidation of the piperidine ring. Exposure to strong light may also lead to photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or reduced compound activity in assays. Compound degradation due to improper storage or handling.Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. Prepare aqueous dilutions immediately before use.
Precipitation of the compound in aqueous assay buffer.Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to maintain solubility. Perform a solubility test in your specific assay buffer.
Visible particulates or color change in the stock solution. Precipitation or chemical degradation.Do not use the solution. Discard and prepare a fresh stock solution following the recommended guidelines. Protect from light.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating.

Quantitative Stability Data

The following tables present hypothetical stability data for this compound to illustrate expected stability trends. Note: This data is for illustrative purposes and should be confirmed by in-house stability studies.

Table 1: Hypothetical Long-Term Stability of this compound (10 mM in Anhydrous DMSO)

Storage Condition1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)
-80°C 99.899.599.1
-20°C 99.298.196.5
4°C 95.390.182.4
Room Temperature (25°C, protected from light) 88.775.258.9

Table 2: Hypothetical Short-Term Stability of this compound (100 µM in Aqueous Buffer, pH 7.4)

Storage Condition2 Hours (% Recovery)8 Hours (% Recovery)24 Hours (% Recovery)
4°C 99.598.095.2
Room Temperature (25°C) 98.194.589.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution (10 mM in DMSO):

    • Equilibrate the this compound powder to room temperature.

    • Weigh the required amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Aqueous Working Solutions:

    • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer immediately before use.

    • Ensure the final DMSO concentration in your experimental setup is minimal and consistent across all samples, including controls.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and detect potential degradation products.

HPLC System and Conditions (Hypothetical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the this compound solution (from stability study) with the initial mobile phase to a concentration within the linear range of the assay.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Validation:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

  • Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw incubate Incubate under Test Conditions (Solvent, Temp, Time) thaw->incubate sample Take Time-Point Samples incubate->sample prep_hplc Prepare Sample for HPLC sample->prep_hplc inject Inject into HPLC-UV prep_hplc->inject analyze Analyze Data (% Recovery) inject->analyze

Caption: Workflow for assessing the stability of this compound solutions.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products J113397 This compound acid_base Harsh Acid/Base oxidation Oxidizing Agents light UV/Visible Light hydrolysis_prod Hydrolyzed Benzimidazolone acid_base->hydrolysis_prod Hydrolysis oxidation_prod Oxidized Piperidine oxidation->oxidation_prod Oxidation photo_prod Photodegradation Adducts light->photo_prod Photodegradation

Caption: Potential degradation pathways of this compound under stress conditions.

Technical Support Center: (S,S)-J-113397 in GTPγS Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective NOP receptor antagonist, (S,S)-J-113397, in GTPγS functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound at the NOP receptor?

A1: this compound is a potent and selective non-peptidyl competitive antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1] As a competitive antagonist, it binds to the same site on the NOP receptor as the endogenous ligand N/OFQ, thereby blocking the receptor from being activated.[2] This blockade prevents the downstream signaling cascade initiated by N/OFQ binding.[2]

Q2: Why is the GTPγS assay a suitable method for characterizing this compound?

A2: The GTPγS binding assay is a functional assay that directly measures the activation of G proteins, which is a primary step in NOP receptor signaling.[2][3] Since the NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o), this assay is well-suited to quantify the functional consequences of receptor activation and its inhibition by an antagonist like this compound.[4] The assay's proximity to the receptor activation event makes it less susceptible to signal amplification that can occur in downstream second messenger assays.[5]

Q3: How does this compound affect the GTPγS binding in the assay?

A3: In a GTPγS assay, an agonist like N/OFQ stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein. As a competitive antagonist, this compound will inhibit this N/OFQ-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner.[1] By itself, this compound should not stimulate [³⁵S]GTPγS binding.[1]

Q4: What is a Schild analysis and how is it relevant for this compound in a GTPγS assay?

A4: A Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist and to confirm its mechanism of action.[6][7] In the context of a GTPγS assay with this compound, a Schild analysis involves performing concentration-response curves for the agonist (N/OFQ) in the absence and presence of increasing concentrations of the antagonist (J-113397).[8] A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximal response.[7] The analysis can yield a pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.[7] Schild plot analysis has been used to confirm the competitive antagonism of J-113397 at the NOP receptor.[1][9]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the NOP receptor.

Table 1: Binding Affinity of this compound

ParameterReceptorSpeciesCell Line/TissueValue (nM)Reference
KiNOP (ORL1)HumanCHO Cells1.8[1]
KiNOP (ORL1)MouseBrain1.1[1]
IC50NOP (ORL1)HumanCHO Cells2.3[10]

Table 2: Functional Potency of this compound in GTPγS Assays

ParameterReceptorAgonistCell LineValue (nM)Reference
IC50NOP (ORL1)N/OFQCHO-ORL15.3[1]

Table 3: Selectivity Profile of this compound

ReceptorSpeciesKi (nM)Selectivity vs. NOPReference
μ-opioidHuman1000~556-fold[1]
δ-opioidHuman>10,000>5556-fold[1]
κ-opioidHuman640~356-fold[1]

Visualizing Key Processes

NOP Receptor Signaling Pathway

NOP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NOFQ N/OFQ (Agonist) NOP_R NOP Receptor (ORL1) NOFQ->NOP_R Binds & Activates J113397 This compound (Antagonist) J113397->NOP_R Binds & Blocks G_protein Gαi/o-GDP (Inactive) NOP_R->G_protein Activates G_alpha_GTP Gαi/o-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits GIRK GIRK Channel Activation G_beta_gamma->GIRK Ca_channel Ca²⁺ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP

Caption: NOP receptor signaling pathway and the inhibitory action of this compound.

GTPγS Assay Experimental Workflow

GTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - GDP - N/OFQ (Agonist) - J-113397 (Antagonist) - [³⁵S]GTPγS add_components Add to 96-well plate: 1. Assay Buffer & GDP 2. J-113397 (varying conc.) 3. N/OFQ (fixed conc.) 4. Membranes prep_reagents->add_components prep_membranes Prepare NOP Receptor- Expressing Membranes prep_membranes->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction: Add [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min at 30°C) initiate_reaction->incubate terminate Terminate Reaction: Rapid Filtration incubate->terminate wash Wash Filters terminate->wash scintillation Scintillation Counting wash->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_curve Plot % Inhibition vs. log[J-113397] calc_binding->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

Caption: Workflow for a [³⁵S]GTPγS binding assay to determine the IC₅₀ of this compound.

Experimental Protocol

[³⁵S]GTPγS Functional Assay for this compound (Antagonist Mode)

This protocol is adapted from standard GTPγS binding assay procedures for opioid receptors.[11][12]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP).

  • [³⁵S]GTPγS: Specific activity ~1000-1250 Ci/mmol.

  • This compound: Prepare a stock solution in 100% DMSO and create serial dilutions.

  • N/OFQ (or other NOP agonist): Prepare a stock solution in assay buffer.

  • Guanosine 5'-diphosphate (GDP): Prepare a stock solution.

  • GTPγS (unlabeled): For determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[12]

  • 96-well Filter Plates: (e.g., GF/B or GF/C).

  • Scintillation Cocktail.

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 0.5%.

    • Prepare a working solution of N/OFQ at a concentration that gives 80-90% of its maximal response (EC₈₀-EC₉₀). This concentration should be determined in a preliminary agonist dose-response experiment.

    • Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.[2] The optimal protein concentration should be determined empirically.[5]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, GDP (final concentration 10-100 µM), N/OFQ (at EC₈₀-EC₉₀), and cell membranes.[11][12]

    • Antagonist Inhibition: Add assay buffer, GDP, varying concentrations of this compound, N/OFQ (at EC₈₀-EC₉₀), and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, GDP, N/OFQ (at EC₈₀-EC₉₀), unlabeled GTPγS (final concentration 10 µM), and cell membranes.[5][11]

    • Basal Binding: Add assay buffer, GDP, and cell membranes (no agonist or antagonist).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.[5][11]

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.05-0.1 nM to start the reaction.[2][11]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[2][11]

  • Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.[11][12]

  • Washing: Wash the filters 3-5 times with ice-cold wash buffer.[12]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.[11]

3. Data Analysis:

  • Calculate the specific binding stimulated by the agonist: Agonist-stimulated Binding = Total Binding - Basal Binding.

  • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = 100 * (1 - [(Binding with J-113397 - Basal Binding) / (Agonist-stimulated Binding)]).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Troubleshooting Guide

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered issue_low_signal Low Agonist-Stimulated Signal or Low Signal-to-Noise Ratio start->issue_low_signal issue_high_background High Basal or Non-Specific Binding start->issue_high_background issue_no_inhibition No Inhibition by J-113397 or Unexpected IC₅₀ start->issue_no_inhibition issue_high_variability High Variability Between Replicates start->issue_high_variability cause_low_signal1 Suboptimal Reagent Concentrations (Membrane, GDP, Mg²⁺, Agonist) issue_low_signal->cause_low_signal1 cause_low_signal2 Degraded Reagents ([³⁵S]GTPγS, Agonist) issue_low_signal->cause_low_signal2 cause_low_signal3 Low Receptor Expression issue_low_signal->cause_low_signal3 cause_high_bg1 Excess [³⁵S]GTPγS or Membrane Protein issue_high_background->cause_high_bg1 cause_high_bg2 Insufficient Washing issue_high_background->cause_high_bg2 cause_high_bg3 Contamination of Reagents issue_high_background->cause_high_bg3 cause_no_inhibit1 J-113397 Degradation or Incorrect Concentration issue_no_inhibition->cause_no_inhibit1 cause_no_inhibit2 Agonist Concentration Too High issue_no_inhibition->cause_no_inhibit2 cause_no_inhibit3 Assay Window Too Small issue_no_inhibition->cause_no_inhibit3 cause_high_var1 Inaccurate Pipetting issue_high_variability->cause_high_var1 cause_high_var2 Inconsistent Washing issue_high_variability->cause_high_var2 cause_high_var3 Membrane Aggregation issue_high_variability->cause_high_var3 solution_low_signal1 Titrate membrane protein, GDP, and Mg²⁺ concentrations. Verify agonist concentration and activity. cause_low_signal1->solution_low_signal1 solution_low_signal2 Use fresh aliquots of reagents. Check storage conditions. cause_low_signal2->solution_low_signal2 solution_low_signal3 Use a cell line with higher NOP receptor expression. cause_low_signal3->solution_low_signal3 solution_high_bg1 Optimize [³⁵S]GTPγS and membrane concentrations. cause_high_bg1->solution_high_bg1 solution_high_bg2 Increase wash volume and/or number of wash steps. cause_high_bg2->solution_high_bg2 solution_high_bg3 Use fresh, filtered buffers. cause_high_bg3->solution_high_bg3 solution_no_inhibit1 Prepare fresh stock solutions of J-113397. Verify dilution series. cause_no_inhibit1->solution_no_inhibit1 solution_no_inhibit2 Re-determine agonist EC₈₀-EC₉₀. Use a lower fixed agonist concentration. cause_no_inhibit2->solution_no_inhibit2 solution_no_inhibit3 Optimize assay conditions to increase the agonist-stimulated signal. cause_no_inhibit3->solution_no_inhibit3 solution_high_var1 Use calibrated pipettes. Ensure proper mixing. cause_high_var1->solution_high_var1 solution_high_var2 Ensure uniform washing across the plate. cause_high_var2->solution_high_var2 solution_high_var3 Homogenize membrane suspension before aliquoting. cause_high_var3->solution_high_var3

Caption: A logical workflow for troubleshooting common issues in GTPγS assays.

Issue 1: Low Agonist-Stimulated Signal or Poor Signal-to-Noise Ratio

  • Potential Cause: Suboptimal concentrations of key reagents.

    • Solution: Systematically titrate the amount of membrane protein per well, and optimize the concentrations of GDP and Mg²⁺.[5][13] The optimal GDP concentration is crucial for reducing basal binding and enhancing the agonist-stimulated signal.[14]

  • Potential Cause: Degraded reagents.

    • Solution: Use fresh aliquots of the agonist (N/OFQ) and [³⁵S]GTPγS. Ensure proper storage of all reagents, especially the radioligand, to prevent degradation and radioactive decay.[5]

  • Potential Cause: Low receptor expression in the membrane preparation.

    • Solution: Verify the expression level of the NOP receptor in your cell line. If expression is low, consider using a different cell line or clone with higher receptor density.

Issue 2: High Basal or Non-Specific Binding

  • Potential Cause: The concentration of [³⁵S]GTPγS is too high.

    • Solution: Titrate the [³⁵S]GTPγS concentration to find the optimal balance between signal and background.

  • Potential Cause: Insufficient or inconsistent washing during the filtration step.

    • Solution: Ensure that the washing is thorough and consistent across all wells of the filter plate. Increase the number of washes or the volume of wash buffer if necessary.[4]

  • Potential Cause: The filter plate was not pre-treated correctly.

    • Solution: Unlike some binding assays, filters for GTPγS assays should generally not be treated with polyethyleneimine (PEI), as this can increase non-specific binding.

Issue 3: No or Weak Inhibition by this compound

  • Potential Cause: The compound has degraded or the concentration is incorrect.

    • Solution: Prepare fresh stock solutions of this compound in 100% DMSO. Verify the accuracy of the serial dilutions.

  • Potential Cause: The fixed concentration of the agonist (N/OFQ) is too high.

    • Solution: Using an excessively high concentration of the agonist will require a much higher concentration of the competitive antagonist to elicit inhibition, potentially shifting the IC₅₀ out of the tested range. Re-evaluate the EC₅₀ of N/OFQ in your system and use a concentration in the EC₈₀-EC₉₀ range for the inhibition assay.

  • Potential Cause: The assay window (agonist-stimulated signal over basal) is too small to reliably detect inhibition.

    • Solution: Refer to "Issue 1" to optimize the assay conditions and increase the signal-to-noise ratio. A robust agonist response is necessary to accurately measure its inhibition.

Issue 4: High Variability Between Replicates

  • Potential Cause: Inaccurate pipetting or poor mixing.

    • Solution: Ensure all pipettes are properly calibrated. Thoroughly mix all reagent solutions before adding them to the plate. When adding the membrane suspension, ensure it is homogenous to prevent variability in the amount of protein per well.

  • Potential Cause: Inconsistent filtration and washing.

    • Solution: Use a multi-channel cell harvester for consistent and rapid filtration and washing. Ensure equal vacuum pressure and wash times for all wells.[4]

  • Potential Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for critical samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.

References

Technical Support Center: Enantiomeric Separation of J-113397 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric separation of J-113397 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric separation of J-113397 important?

A1: J-113397 is a potent and selective antagonist for the nociceptin (B549756) receptor (ORL1), also known as the opioid receptor-like 1 receptor.[1][2] As with many chiral drugs, the different enantiomers of J-113397 may exhibit different pharmacological activities, potencies, and toxicities.[3] Regulatory agencies such as the FDA recommend that the individual enantiomers of a chiral drug be studied separately.[3] Therefore, separating the enantiomers is crucial to identify the most active and safest isomer for further drug development.

Q2: What are the main challenges in the enantiomeric separation of J-113397?

A2: The synthesis and enantiomeric separation of J-113397, which has two chiral centers, have been described as challenging and low-yielding.[4][5] The primary challenges are associated with selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve adequate resolution between the enantiomers.[6]

Q3: What type of chromatography is typically used for enantiomeric separations?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers.[7][8] Supercritical fluid chromatography (SFC) can also be a viable alternative.[9]

Q4: Can I use reversed-phase HPLC for this separation?

A4: Standard reversed-phase HPLC cannot separate enantiomers because they have identical physical and chemical properties in an achiral environment.[10] To achieve separation, a chiral selector must be introduced into the system, either as a chiral stationary phase, a chiral additive to the mobile phase, or through derivatization with a chiral reagent.[10]

Troubleshooting Guides

This section addresses common issues encountered during the enantiomeric separation of J-113397.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the right chiral recognition mechanism for J-113397.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, Pirkle-type). Polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® IA, IB, or IC are often a good starting point.[11][12]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.

    • Solution:

      • Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[13]

      • Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[13]

      • Additives: The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.[14]

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.

    • Solution: Generally, lower flow rates improve resolution. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.5 mL/min).[13]

  • Temperature Fluctuations: Temperature can affect the chiral recognition process.

    • Solution: Use a column oven to maintain a stable and optimized temperature. Both increasing and decreasing the temperature can potentially improve resolution.[13][14]

Issue 2: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Add a mobile phase modifier to mask active sites on the stationary phase. For basic compounds like J-113397, a basic additive like diethylamine (B46881) may be effective.

  • Column Overload: Injecting too much sample can lead to broadened and tailing peaks.[13]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent, following the manufacturer's guidelines for column regeneration.[11]

Issue 3: Poor Reproducibility

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time and resolution.

    • Solution: Prepare fresh mobile phase for each set of experiments and ensure accurate measurements of all components.

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns.

    • Solution: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) or until a stable baseline is achieved.

  • "Memory Effects" from Additives: Residual additives from previous runs can affect subsequent separations.[6]

    • Solution: Dedicate a column to a specific method or use a rigorous flushing procedure between methods with different additives.

Experimental Protocols

Hypothetical HPLC Method for Enantiomeric Separation of J-113397

This protocol is a starting point for method development. Optimization will likely be required.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Detection UV at 254 nm

Data Presentation

Table 1: Illustrative Data for Method Optimization

The following table presents hypothetical data to illustrate the effect of varying the mobile phase composition on the separation of J-113397 enantiomers.

Mobile Phase (Hexane:IPA:DEA) Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Resolution (Rs)
90:10:0.112.513.81.8
85:15:0.110.211.11.5
80:20:0.18.18.71.2
75:25:0.16.56.80.8

Note: This data is for illustrative purposes only.

Visualizations

Experimental Workflow for Chiral Method Development

G Workflow for J-113397 Enantiomeric Separation Method Development A Prepare J-113397 Racemic Mixture (1 mg/mL) B Select Chiral Stationary Phase (CSP) A->B C Initial Mobile Phase Screening (e.g., Hexane/IPA, ACN/MeOH) B->C D Inject Sample and Acquire Chromatogram C->D E Evaluate Resolution (Rs) D->E F Rs > 1.5? E->F G Optimize Mobile Phase (Vary solvent ratio, add modifiers) F->G No J Method Validation (Robustness, Reproducibility) F->J Yes G->D I Resolution Improved? G->I H Optimize Flow Rate and Temperature H->D I->H Yes L Select a Different CSP I->L No K Final Method Established J->K L->C

Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC method for separating J-113397 enantiomers.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Resolution in Chiral Separation Start Poor or No Resolution (Rs < 1.5) Q1 Is the CSP appropriate for the analyte? Start->Q1 A1_Yes Optimize Mobile Phase Composition (Adjust solvent ratios and additives) Q1->A1_Yes Yes A1_No Screen Different CSPs (e.g., Polysaccharide, Pirkle-type) Q1->A1_No No Q2 Is the flow rate optimized? A1_Yes->Q2 End Resolution Improved A1_No->End A2_Yes Optimize Column Temperature Q2->A2_Yes Yes A2_No Reduce Flow Rate Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree to guide researchers in troubleshooting poor resolution during the chiral separation of J-113397.

References

Validation & Comparative

A Comparative Guide to (S,S)-J-113397 and Naloxone Benzoylhydrazone for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced profiles of opioid receptor ligands is paramount for advancing the field of pharmacology and developing novel therapeutics. This guide provides a detailed, data-driven comparison of two significant research compounds: (S,S)-J-113397, a selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, and naloxone (B1662785) benzoylhydrazone, a mixed-profile opioid receptor ligand.

This document outlines their respective receptor binding affinities, functional activities, and the signaling pathways they modulate. All quantitative data are presented in a clear, tabular format for straightforward comparison. Furthermore, detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound and naloxone benzoylhydrazone at various opioid receptors.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundNOP (ORL1) ReceptorMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
This compound 1.8 (human)[1], 1.1 (mouse)[1]1000 (human)[1]>10,000 (human)[1]640 (human)[1]
Naloxone Benzoylhydrazone Antagonist activity, no agonist effect[2][3]Inhibits binding at nM concentrations[4]Inhibits binding at nM concentrations[4]Inhibits binding at nM concentrations[4]

Table 2: Functional Activity

CompoundAssayNOP (ORL1) ReceptorMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
This compound GTPγS BindingCompetitive antagonist, IC50 = 5.3 nM[1]No effect up to 100 nM[1]No effect up to 100 nM[1]No effect up to 100 nM[1]
cAMP AccumulationCompetitive antagonist, IC50 = 26 nM[5]---
Naloxone Benzoylhydrazone GTPγS BindingAntagonist[2][3]Partial agonist, pEC50 = 8.59, Emax = 55% of DAMGO[2][3]Agonist, pEC50 = 8.49[2][3]Agonist, pEC50 = 9.70[2][3]
cAMP AccumulationAntagonist[2][3]Partial agonist, pEC50 = 8.74, Emax = 65% of DAMGO[2][3]Agonist, pEC50 = 8.61[2][3]Agonist, pEC50 = 9.45[2][3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Opioid_Receptor_Signaling cluster_agonist Agonist Activation cluster_antagonist Antagonist Action Agonist Opioid Agonist (e.g., Naloxone Benzoylhydrazone at MOR, DOR, KOR) Receptor Opioid Receptor (MOR, DOR, KOR) Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits GTP_GDP GDP → GTP G_protein->GTP_GDP cAMP ↓ cAMP AdenylylCyclase->cAMP Antagonist Antagonist (this compound at NOP) (Naloxone Benzoylhydrazone at NOP) NOP_Receptor NOP Receptor (ORL1) Antagonist->NOP_Receptor Blocks Endogenous_Ligand Nociceptin/Orphanin FQ Endogenous_Ligand->NOP_Receptor Binding prevented

Caption: Signaling pathways for opioid receptor agonism and antagonism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., CHO or HEK293 cells expressing receptor) membrane_prep 2. Membrane Preparation (Homogenization and Centrifugation) cell_culture->membrane_prep protein_quant 3. Protein Quantification (e.g., Bradford assay) membrane_prep->protein_quant assay_setup 4. Assay Setup (Incubation of membranes with ligands) protein_quant->assay_setup incubation 5. Incubation (Allow binding to reach equilibrium) assay_setup->incubation termination 6. Termination & Filtration (Rapid filtration to separate bound and free ligand) incubation->termination detection 7. Detection (e.g., Scintillation counting for radiolabel) termination->detection data_analysis 8. Data Analysis (Calculate specific binding, generate curves) detection->data_analysis param_determination 9. Parameter Determination (Determine Ki, IC50, EC50, Emax) data_analysis->param_determination

References

(S,S)-J-113397 vs. [Phe1psi(CH2-NH)Gly2]nociceptin(1-13)NH2

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (S,S)-J-113397 and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ for NOP Receptor Research

For researchers and drug development professionals investigating the nociceptin (B549756)/orphanin FQ (N/OFQ) system, the choice of pharmacological tools is critical. This guide provides a detailed comparison of two widely used ligands for the N/OFQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor: this compound, a non-peptidyl antagonist, and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂, a peptidic ligand with a more complex pharmacological profile.

Introduction to the Compounds

This compound is a potent and highly selective non-peptidyl competitive antagonist of the NOP receptor.[1][2][3][4][5] Its development was a significant step forward in studying the physiological roles of the N/OFQ system due to its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1][3][6]

[Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ is a synthetic peptide analog of the endogenous NOP receptor ligand, nociceptin.[2] Its pharmacological characterization has revealed a complex profile, demonstrating antagonist, partial agonist, or full agonist properties depending on the specific tissue and experimental conditions.[2][7][8][9][10][11][12] For instance, it has been reported to act as a competitive antagonist in peripheral tissues such as the guinea pig ileum and mouse vas deferens, while functioning as a potent agonist in the central nervous system, including the rat spinal cord.[7][8][9][10][11][13][14]

Head-to-Head Performance Comparison

The differing pharmacological profiles of this compound and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ are evident in their in vitro and in vivo activities. This compound consistently behaves as a pure, competitive antagonist, whereas the peptide's activity is context-dependent. A study directly comparing the two in a GTPγS binding assay in mouse brain membranes demonstrated that J-113397 antagonized N/OFQ-stimulated binding without affecting basal binding, confirming its antagonist nature.[15] In contrast, [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ not only partially antagonized N/OFQ-stimulated binding but also exhibited agonist activity on its own.[15]

Data Presentation

The following tables summarize the quantitative data for this compound and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterValueSpecies/TissueAssayReference
Kᵢ (nM)1.8Human (recombinant)Radioligand Binding[1]
Kᵢ (nM)1.1Mouse brainRadioligand Binding[1]
IC₅₀ (nM)5.3CHO cells expressing ORL1[³⁵S]GTPγS Binding[1]
IC₅₀ (nM)2.3CHO cells expressing ORL1Radioligand Binding[5]
IC₅₀ (nM)26CHO cells expressing ORL1cAMP Accumulation[5]
pA₂7.52CHO cells expressing hOP4cAMP Formation[3]
pKᵢ8.56CHO cells expressing hOP4Radioligand Binding[3]

Table 2: In Vitro and In Vivo Activity of [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂

Activity TypeParameterValueSpecies/TissueAssay/ModelReference
AntagonistpA₂7.02Guinea pig ileumElectrically evoked contraction
AntagonistpA₂6.75Mouse vas deferensElectrically evoked contraction
Agonist-Potent agonistRat spinal cordNociceptive flexor reflex[7]
Partial AgonistEfficacy~30% of N/OFQRat periaqueductal grayK⁺ channel activation[8]
Agonist-Dose-dependent inhibition of morphine analgesiaMouseIn vivo analgesia model[9]
Full AgonistpEC₅₀8.65CHO cells expressing NOPcAMP Accumulation[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the data and designing future studies.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NOP receptor. This typically involves homogenization of the cells or tissue in a buffered solution, followed by centrifugation to isolate the membrane fraction.

  • Binding Reaction: A constant concentration of a radiolabeled NOP receptor ligand (e.g., [¹²⁵I]Tyr¹⁴-nociceptin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂).

  • Separation and Detection: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the NOP receptor are prepared.

  • Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound. In antagonist mode, a fixed concentration of an agonist (e.g., nociceptin) is also included.

  • Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity on the filters is then counted.

  • Data Analysis: For agonists, the concentration that stimulates 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the agonist-stimulated response (IC₅₀) is calculated.

Mandatory Visualization

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Nociceptin ([Phe1psi(CH2-NH)Gly2]...) (Agonist) Ligand->NOP Binds & Activates Antagonist This compound (Antagonist) Antagonist->NOP Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced activation of PKA

NOP Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Cell_Culture Cells expressing NOP Receptor Membrane_Prep Membrane Homogenization & Isolation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Competitor Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

References

(S,S)-J-113397: A Comparative Guide to its High Selectivity for the Nociceptin/Orphanin FQ Receptor Over Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective targeting of opioid receptor subtypes is a critical aspect of designing novel therapeutics with improved efficacy and reduced side effects. This guide provides an objective comparison of (S,S)-J-113397, a potent antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, against the classical mu-opioid receptor (MOR). The following data and experimental protocols validate the high selectivity of this compound.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of this compound is quantitatively demonstrated by its significantly higher binding affinity for the NOP receptor compared to the mu-opioid receptor. This is evident from the equilibrium dissociation constant (Ki) values obtained from radioligand binding assays and its functional antagonist potency (IC50) in cell-based assays.

Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors

Receptor SubtypeLigandKi (nM)Selectivity Fold (MOR/NOP)
NOP (ORL1)This compound1.8[1][2]-
Mu (μ)This compound1000[1][2]556
Delta (δ)This compound>10000[2]>5556
Kappa (κ)This compound640[2]356

Table 2: Functional Antagonist Activity of this compound

AssayCell LineReceptorAgonistIC50 (nM)
[³⁵S]GTPγS BindingCHO-ORL1NOP (ORL1)Nociceptin/Orphanin FQ5.3[1][2]

Experimental Protocols

The data presented above were generated using standard and well-validated in vitro pharmacological assays. The detailed methodologies for these key experiments are outlined below.

  • Objective: To determine the binding affinity (Ki) of this compound for the human NOP and mu-opioid receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human NOP receptor or the human mu-opioid receptor.

    • Incubation: The cell membranes were incubated with a specific radioligand ([³H]-nociceptin for NOP receptors or [³H]-DAMGO for mu-opioid receptors) and varying concentrations of the unlabeled competitor, this compound.

    • Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters was quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis. The Ki values were then calculated using the Cheng-Prusoff equation.

  • Objective: To assess the functional antagonist activity of this compound at the NOP receptor.

  • Methodology:

    • Membrane Preparation: Membranes from CHO cells expressing the human NOP receptor were used.

    • Incubation: The membranes were incubated with a fixed concentration of the agonist nociceptin/orphanin FQ, [³⁵S]GTPγS, and varying concentrations of this compound.

    • Mechanism: Agonist activation of the G-protein coupled NOP receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.

    • Separation and Detection: The bound [³⁵S]GTPγS was separated from the free form by filtration, and the radioactivity was measured.

    • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) was determined. In CHO cells expressing mu-opioid receptors, J-113397 showed no effect on [³⁵S]GTPγS binding up to a concentration of 100 nM, indicating its selective antagonism for the NOP receptor.[2]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the NOP receptor and the experimental workflow for determining antagonist activity.

NOP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nociceptin Nociceptin NOP_Receptor NOP Receptor (ORL1) Nociceptin->NOP_Receptor Binds & Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production J113397 This compound J113397->NOP_Receptor Blocks (Antagonist)

NOP Receptor Signaling Pathway and Antagonism by this compound

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay A1 Prepare Membranes (CHO-NOP or CHO-MOR) A2 Incubate: Membranes + Radioligand + this compound A1->A2 A3 Separate Bound/Free (Filtration) A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki Value A4->A5 Conclusion High Selectivity Confirmed A5->Conclusion B1 Prepare Membranes (CHO-NOP) B2 Incubate: Membranes + Agonist + [³⁵S]GTPγS + this compound B1->B2 B3 Separate Bound/Free (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 Value B4->B5 B5->Conclusion Start Start Start->A1 Start->B1

Experimental Workflow for Validating this compound Selectivity

References

A Comparative Guide to the Cross-Reactivity of (S,S)-J-113397 with Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3] Its high selectivity is a critical attribute for researchers, ensuring that its pharmacological effects are primarily mediated through the NOP receptor, thereby minimizing off-target effects at other opioid receptors such as the mu (μ), delta (δ), and kappa (κ) receptors.[4] This guide provides a comprehensive comparison of this compound's binding affinity and functional activity across these receptors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Receptor Binding Affinity

The selectivity of this compound for the NOP receptor over other opioid receptors has been quantified through radioligand binding assays. The following table summarizes the binding affinity (Ki) and, where available, the half-maximal inhibitory concentration (IC50) of this compound at human and mouse NOP receptors compared to the classical opioid receptors.

ReceptorSpeciesBinding Affinity (Ki)IC50Selectivity over MOPSelectivity over DOPSelectivity over KOP
NOP (ORL1) Human1.8 nM[2][4]2.3 nM[5]---
Mouse1.1 nM[2]7.6 nM[6]---
Mu (MOP) Human1000 nM[2][4]2200 nM[5]~555-fold[4]--
Delta (DOP) Human>10,000 nM[2][4]>10,000 nM[5]->5555-fold[4]-
Kappa (KOP) Human640 nM[2][4]1400 nM[5]--~355-fold[4]

Key Observations:

  • This compound exhibits a high affinity for the human and mouse NOP receptor, with Ki values in the low nanomolar range.[2][4][7]

  • The compound demonstrates significantly lower affinity for the MOP, DOP, and KOP receptors, with Ki values that are several hundred to several thousand times higher than for the NOP receptor.[2][4] This high selectivity makes it an invaluable tool for isolating and studying the physiological and pathological roles of the NOP receptor system.[2]

Functional Antagonism at Opioid Receptors

Functional assays, such as the [35S]Guanosine 5'-O-(γ-thio)triphosphate ([35S]GTPγS) binding assay, have been employed to assess the antagonist activity of this compound. In these assays, this compound competitively inhibits the N/OFQ-stimulated G-protein activation.

  • At the NOP Receptor: this compound effectively inhibits N/OFQ-stimulated [35S]GTPγS binding in cells expressing the NOP receptor, with a reported IC50 value of 5.3 nM.[2] Schild plot analysis has confirmed that this compound acts as a competitive antagonist at the NOP receptor.[2][6]

  • At Other Opioid Receptors: In contrast, this compound shows no significant effect on [35S]GTPγS binding in cells expressing the mu, delta, or kappa opioid receptors at concentrations up to 100 nM, indicating its selective antagonist activity at the NOP receptor.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

NOP_Signaling_Pathway cluster_receptor Cell Membrane NOP_Receptor NOP Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates NOFQ N/OFQ (Agonist) NOFQ->NOP_Receptor Binds & Activates J113397 This compound (Antagonist) J113397->NOP_Receptor Binds & Blocks cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Activity Ion_Channels->Neuronal_Activity

Caption: NOP Receptor Signaling Pathway. This diagram illustrates the inhibitory signaling cascade initiated by the NOP receptor upon agonist binding and its blockade by the antagonist this compound.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing opioid receptors) Incubation 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Separation 3. Separation (Bound vs. Free Radioligand) Incubation->Separation Quantification 4. Quantification (Radioactivity) Separation->Quantification Data_Analysis 5. Data Analysis (Determine Ki) Quantification->Data_Analysis

Caption: Radioligand Competition Binding Assay Workflow. This flowchart outlines the key steps involved in determining the binding affinity (Ki) of this compound for opioid receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound.[7]

  • Membrane Preparation: Cell membranes are prepared from cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that have been engineered to stably express the human NOP, MOP, DOP, or KOP receptor.[7]

  • Incubation: The cell membranes are incubated with a specific radiolabeled ligand for the receptor of interest and varying concentrations of the unlabeled test compound, this compound.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation.[8]

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the specific opioid receptor.

  • Incubation: The membranes are incubated with a fixed concentration of an agonist (e.g., N/OFQ for the NOP receptor), [35S]GTPγS, and varying concentrations of the antagonist, this compound.

  • Separation: The bound [35S]GTPγS is separated from the unbound nucleotide via filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its functional antagonist potency (IC50).

References

In Vitro Validation of (S,S)-J-113397: A Comparative Guide to its NOP Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological profile of (S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its performance is compared with other notable NOP receptor antagonists, supported by experimental data from key in vitro assays. Detailed methodologies for these experiments are provided to facilitate replication and further investigation.

Comparative Analysis of In Vitro Data

This compound was the first potent nonpeptidyl antagonist identified for the NOP receptor and has been instrumental in understanding the physiological roles of the N/OFQ system.[2][3] The following tables summarize its binding affinity and functional antagonist potency in comparison to other selective NOP receptor antagonists.

NOP Receptor Binding Affinity

The binding affinity (Ki) of a compound for its receptor is a measure of how tightly it binds. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki, nM)SpeciesSource
This compound NOP (ORL1)1.8Human[3]
NOP (ORL1)1.1Mouse[3]
SB-612111NOP0.33Human[1]
Functional Antagonist Potency

Functional assays measure the ability of an antagonist to block the action of an agonist. Common measures include the half-maximal inhibitory concentration (IC50) and the pA2/pKB, which are logarithmic measures of antagonist potency.

CompoundAssayPotency (IC50/pA2/pKB)Source
This compound [³⁵S]GTPγS BindingIC50: 5.3 nM[3]
[³⁵S]GTPγS BindingpA2: 7.4-8.2[1]
cAMP AccumulationpA2: 7.52[4]
SB-612111[³⁵S]GTPγS BindingpKB: 9.70[1]
cAMP AccumulationpKB: 8.63[1]
UFP-101Various Functional AssayspA2: 8.5-9.4[1]
Opioid Receptor Selectivity

Selectivity is a crucial parameter, indicating the compound's preference for its target receptor over other related receptors. High selectivity minimizes off-target effects.

Compoundµ-opioid Receptor (Ki, nM)δ-opioid Receptor (Ki, nM)κ-opioid Receptor (Ki, nM)Selectivity over other Opioid ReceptorsSource
This compound 1000>10,000640High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[3]
SB-612111---High (>150-fold over classical opioid receptors)[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for characterizing NOP receptor antagonists like this compound.

NOP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates J113397 This compound J113397->NOP_Receptor Blocks Gi_o Gi/o Protein NOP_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channels Gi_o->K_channel Activates Ca_channel Ca2+ Channels Gi_o->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability

NOP Receptor Signaling and Antagonist Action

Experimental Workflow for NOP Antagonist Validation Start Start: Compound of Interest (this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_1 [³⁵S]GTPγS Binding Assay (Determine IC50/pKB) Start->Functional_Assay_1 Functional_Assay_2 cAMP Accumulation Assay (Determine IC50/pKB) Start->Functional_Assay_2 Selectivity_Assay Binding/Functional Assays at other Opioid Receptors (µ, δ, κ) Binding_Assay->Selectivity_Assay Competitive_Antagonism Schild Plot Analysis Functional_Assay_1->Competitive_Antagonism Functional_Assay_2->Competitive_Antagonism Conclusion Conclusion: Potent & Selective NOP Receptor Antagonist Selectivity_Assay->Conclusion Competitive_Antagonism->Conclusion

In Vitro Validation Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hORL1).[5] The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[5]

  • Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]nociceptin), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.[1]

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the NOP receptor.[1]

  • Assay Buffer: The assay buffer contains GDP to maintain the G-proteins in an inactive state.[1]

  • Reaction Mixture: The reaction is carried out in a 96-well plate containing the cell membranes, varying concentrations of the antagonist (this compound), a fixed concentration of a NOP receptor agonist (e.g., N/OFQ), and [³⁵S]GTPγS.

  • Incubation and Filtration: The mixture is incubated to allow for G-protein activation. The reaction is stopped by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and an IC50 value is calculated. Schild plot analysis can be performed to confirm competitive antagonism.[3]

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.[1]

Methodology:

  • Cell Culture: Whole cells expressing the NOP receptor are used.[1]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).[1]

  • Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.[1]

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 or pA2 value is determined. Schild plot analysis confirmed the competitive nature of the antagonism by this compound.[3]

References

A Comparative Guide to the In Vivo Efficacy of (S,S)-J-113397 and its Analogs in Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist, (S,S)-J-113397, and its analogs. The objective is to offer a clear, data-driven overview of their performance in preclinical models of nociception, supported by detailed experimental methodologies and visualizations of the underlying signaling pathways.

Comparative In Vivo Efficacy

This compound has been extensively characterized as a potent antagonist of the NOP receptor, demonstrating clear efficacy in animal models of pain.[1] Its primary analog, Trap-101, has also been investigated, alongside other NOP receptor antagonists like SB-612111. This section summarizes the available quantitative in vivo data for these compounds.

CompoundAnimal ModelAssayDosing RouteEffective Dose RangeObserved EffectReference
This compound MouseTail-Flick TestSubcutaneous (s.c.)3 - 30 mg/kgDose-dependently inhibited N/OFQ-induced hyperalgesia.[1]Ozaki et al., 2000
Trap-101 RatAkinesia/Bradykinesia Model (6-hydroxydopamine hemilesioned)SystemicStarting at 1 mg/kgAlleviated akinesia and bradykinesia.Marti et al., 2008
SB-612111 MouseTail Withdrawal AssayIntraperitoneal (i.p.)Up to 3 mg/kgPrevented N/OFQ-induced pronociceptive and antinociceptive actions.---

Note: Direct comparative in vivo efficacy data for Trap-101 and GF-4 in nociception models corresponding to the J-113397 tail-flick data is limited in the reviewed literature. The provided data for Trap-101 is from a model of Parkinson's disease, which suggests central nervous system activity but does not allow for a direct comparison of analgesic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below are protocols for key behavioral assays used to assess the antinociceptive effects of NOP receptor antagonists.

Tail-Flick Test

This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation, indicating its pain threshold.

Procedure:

  • Acclimation: Acclimate the animals (typically mice or rats) to the testing environment and the restraining device to minimize stress.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the ventral surface of the tail. A cut-off time is established to prevent tissue damage.

  • Drug Administration: Administer this compound or its analogs via the desired route (e.g., subcutaneous, intraperitoneal).

  • Nociceptive Challenge: At a predetermined time after drug administration, induce hyperalgesia by administering N/OFQ (intracerebroventricularly) or another noxious stimulus.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after the nociceptive challenge to determine the effect of the test compound.

Hot Plate Test

This assay assesses the animal's response to a thermal stimulus applied to the paws.

Procedure:

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).

  • Baseline Measurement: Place the animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is enforced to prevent injury.

  • Drug Administration: Administer the test compound.

  • Post-Treatment Measurement: At set intervals after drug administration, place the animal back on the hot plate and measure the response latency.

Formalin Test

This model assesses the response to a persistent inflammatory pain stimulus.

Procedure:

  • Formalin Injection: Inject a dilute solution of formalin subcutaneously into the plantar surface of the animal's hind paw.

  • Observation Periods: The resulting nociceptive behavior is quantified by observing the time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

  • Drug Administration: The test compound can be administered before the formalin injection to assess its effect on both phases of the pain response.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOP_R NOP Receptor (GPCR) N/OFQ->NOP_R Binds & Activates J113397 This compound & Analogs J113397->NOP_R Binds & Blocks Gi_Go Gi/o Protein NOP_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Channel Activation Gi_Go->K_channel Activates Ca_channel ↓ Ca2+ Channel Inhibition Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability

NOP Receptor Signaling Pathway

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Behavioral_Assay Choose Behavioral Assay (e.g., Tail-Flick, Hot Plate, Formalin) Animal_Model->Behavioral_Assay Baseline Establish Baseline Nociceptive Threshold Behavioral_Assay->Baseline Drug_Admin Administer Test Compound (this compound or Analog) Baseline->Drug_Admin Noxious_Stimulus Apply Noxious Stimulus (Thermal or Chemical) Drug_Admin->Noxious_Stimulus Data_Collection Measure Nociceptive Response (e.g., Latency, Licking Time) Noxious_Stimulus->Data_Collection Data_Analysis Analyze Data & Compare Efficacy Data_Collection->Data_Analysis

In Vivo Efficacy Testing Workflow

References

Unraveling the Competitive Antagonism of (S,S)-J-113397: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-J-113397 stands as a pioneering non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. [1][2] Its discovery marked a significant milestone in the study of the NOP receptor system, providing a crucial tool to investigate its physiological and pathological roles.[1] This guide offers a detailed comparison of this compound's performance against other NOP receptor antagonists, supported by experimental data and detailed methodologies.

Comparative Analysis of NOP Receptor Antagonists

This compound exhibits high potency and selectivity for the NOP receptor.[3] Its competitive mechanism of action has been consistently demonstrated through Schild plot analysis in various functional assays.[3][4][5] The following table summarizes the binding affinity and functional potency of this compound in comparison to other notable NOP receptor antagonists.

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonist Potency (pA2 / pKB / IC50)Selectivity over other Opioid Receptors (μ, δ, κ)
This compound 1.8 (human), 1.1 (mouse)[1][3]pA2: 7.4-8.2[1], 8.37[4], IC50: 5.3 nM ([³⁵S]GTPγS)[2][3]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[1]
SB-6121110.33 (human)[1]pKB: 9.70 ([³⁵S]GTPγS), 8.63 (cAMP)[1]High (>150-fold over classical opioid receptors)[1]
UFP-101-pA2: 8.5-9.4[1]Selective peptide antagonist
Naloxone Benzoylhydrazone (NalBzoH)-Antagonistic activity on ORL1, but with significant agonistic activity on other opioid receptors[5]Low
[Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂-Partial antagonist with intrinsic agonistic activity[5]-

In-Depth Experimental Protocols

The characterization of this compound's competitive antagonism relies on a suite of well-established in vitro assays.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the NOP receptor (e.g., CHO-hORL1 cells).[6] The cells are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes.[6]

  • Assay Setup: The prepared membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of the unlabeled test compound (this compound).[6][7]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.[6]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

Methodology:

  • Membrane and Reagent Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used.[1] The assay buffer contains GDP to maintain G-proteins in an inactive state.[1]

  • Assay Setup: The membranes are incubated with a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of the antagonist test compound (this compound).[2][3]

  • Stimulation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation, Filtration, and Quantification: The procedure follows a similar principle to the radioligand binding assay to separate bound from unbound [³⁵S]GTPγS and quantify the signal.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured, and an IC50 value is determined.[3] For Schild analysis, concentration-response curves to the agonist are generated in the presence of different fixed concentrations of the antagonist.

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Whole cells expressing the NOP receptor are utilized.[1]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist test compound.[1]

  • Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.[1][7]

  • Measurement: The intracellular cAMP levels are measured using a suitable assay kit.

  • Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

Visualizing the Mechanisms

To better understand the underlying principles, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for characterizing a competitive antagonist.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds & Activates J113397 This compound (Competitive Antagonist) J113397->NOP Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: NOP Receptor Signaling Pathway and Antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays ([³⁵S]GTPγS or cAMP) Binding_Assay->Functional_Assay Schild_Analysis Schild Plot Analysis (Confirm Competitive Antagonism) Functional_Assay->Schild_Analysis Selectivity Selectivity Profiling (vs. other receptors) Schild_Analysis->Selectivity Animal_Model Animal Models of Disease (e.g., Pain, Parkinson's) Behavioral_Test Behavioral Testing (e.g., Tail-flick test) Animal_Model->Behavioral_Test Conclusion Pharmacological Profile (Potent & Selective Competitive Antagonist) Behavioral_Test->Conclusion Start Compound Synthesis (this compound) Start->Binding_Assay Selectivity->Animal_Model

Caption: Experimental Workflow for Antagonist Characterization.

References

A Head-to-Head Comparison of Non-Peptidyl NOP Antagonists: LY2940094, SB-612111, and J-113397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising target for the development of novel therapeutics for a range of central nervous system disorders, including depression, anxiety, and substance abuse.[1][2][3] Unlike classical opioid receptors, the NOP receptor system presents a unique pharmacological profile.[1] This guide provides a head-to-head comparison of three widely studied non-peptidyl NOP receptor antagonists: LY2940094 (also known as BTRX-246040), SB-612111, and J-113397, with a focus on their in vitro and in vivo pharmacological properties.

NOP Receptor Signaling and Antagonist Action

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4][5] Non-peptidyl NOP antagonists, such as the ones compared in this guide, act by competitively binding to the NOP receptor, thereby blocking the effects of N/OFQ and inhibiting downstream signaling.[6][7]

NOP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NOFQ N/OFQ NOFQ->NOP Binds & Activates Antagonist Non-Peptidyl Antagonist Antagonist->NOP Binds & Blocks Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response Leads to ATP ATP ATP->AC

NOP Receptor Signaling Pathway and Antagonist Action.

In Vitro Pharmacological Profile

The in vitro activity of NOP antagonists is primarily characterized by their binding affinity (Ki) and their functional potency in assays such as the [³⁵S]GTPγS binding assay, which measures G-protein activation.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for the NOP receptor. In these assays, the non-peptidyl antagonist competes with a radiolabeled ligand for binding to the receptor, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

CompoundNOP Ki (nM)Selectivity over μ-opioid receptorSelectivity over κ-opioid receptorSelectivity over δ-opioid receptorReference(s)
LY2940094 0.105>4000-fold>4000-fold>4000-fold[8][9][10][11]
SB-612111 0.33~174-fold~486-fold~6391-fold[12][13][14][15]
J-113397 1.8~555-fold~355-fold>5555-fold[6][16]
Functional Antagonist Activity

The functional antagonist activity is often assessed using the [³⁵S]GTPγS binding assay. This assay measures the extent to which an antagonist can inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of the antagonist's potency (IC50 or pA2/Kb).

CompoundFunctional Antagonism (Assay)Potency (IC50/Kb/pA2)Reference(s)
LY2940094 [³⁵S]GTPγSKb = 0.166 nM[8][10][11]
SB-612111 [³⁵S]GTPγS, cAMPpA2 = 7.77 - 9.13[15][17]
J-113397 [³⁵S]GTPγS, cAMPIC50 = 5.3 nM, pA2 = 7.52 - 8.07[6][18][19]

Experimental Workflow for In Vitro Characterization

The in vitro characterization of these antagonists typically follows a standardized workflow to ensure robust and comparable data.

Logical_Comparison cluster_attributes Key Attributes for Selection cluster_compounds Non-Peptidyl NOP Antagonists Potency Highest Potency & Selectivity LY2940094 LY2940094 Potency->LY2940094 Best Choice SB612111 SB-612111 Potency->SB612111 High Clinical Clinical Development & Oral Bioavailability Clinical->LY2940094 Most Advanced Tool Established Research Tool Tool->SB612111 Widely Used J113397 J-113397 Tool->J113397 First-in-class

References

Validating the Role of the NOP Receptor: A Comparative Guide to (S,S)-J-113397 and Alternative Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of (S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1).[1][2] As the first of its kind, J-113397 has been a critical tool in elucidating the diverse physiological and pathological roles of the NOP receptor system.[2][3] This document offers an objective comparison of this compound with other NOP receptor antagonists, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.

Comparative Analysis of NOP Receptor Antagonists

This compound is distinguished by its high affinity for the NOP receptor and significant selectivity over classical opioid receptors (mu, delta, and kappa).[3][4] This selectivity is crucial for minimizing off-target effects and ensuring that observed pharmacological outcomes are attributable to the modulation of the NOP receptor. While newer antagonists have been developed, J-113397 remains a widely used and well-characterized pharmacological tool.[2]

Quantitative Comparison of In Vitro Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50, pA2, or pKB) of this compound and other notable NOP receptor antagonists. This data allows for a direct comparison of their in vitro pharmacological profiles.

CompoundNOP Receptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50/pA2/pKB)Selectivity over other Opioid ReceptorsKey In Vivo Efficacy Example
This compound 1.8 (human), 1.1 (mouse)[3]IC50: 5.3 nM ([³⁵S]GTPγS), pA2: 7.4-8.2[3][4]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[3]Dose-dependently inhibits N/OFQ-induced hyperalgesia in the mouse tail-flick test.[3]
SB-612111 0.33 (human)[5]pKB: 9.70 ([³⁵S]GTPγS), 8.63 (cAMP)[2]High (>150-fold over classical opioid receptors)[2]Attenuates morphine-induced reward.[2]
UFP-101 Peptide AntagonistpA2: 8.5-9.4[2][6]Selective peptide antagonist.[2]Produces antinociceptive effects in the mouse tail withdrawal assay.[6]
LY2940094 (BTRX-246040) Data not readily available in provided contextData not readily available in provided contextData not readily available in provided contextMentioned as a clinically viable NOP antagonist.[5]

NOP Receptor Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[7][8] Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events that modulate neuronal excitability and a wide range of physiological processes.[9][10] The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][10] Additionally, NOP receptor activation leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[9][11]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits N_OFQ N/OFQ N_OFQ->NOP Binds to ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release J113397 This compound J113397->NOP Blocks

Figure 1: NOP Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols for NOP Receptor Antagonist Validation

The validation of a NOP receptor antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and physiological effects.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the NOP receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor.[12]

    • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) and varying concentrations of the unlabeled test compound (e.g., J-113397).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[12]

2. [³⁵S]GTPγS Binding Assay

  • Objective: To assess the functional activity of the test compound as an antagonist by measuring its ability to inhibit agonist-stimulated G protein activation.

  • Methodology:

    • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

    • Incubation: The membranes are incubated with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured following separation by filtration.

    • Data Analysis: The ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its IC50 and confirm its antagonist activity.[3][13] Schild plot analysis can be used to determine if the antagonism is competitive.[3]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [35S]GTPγS Binding Assay (Determine IC50/pA2) Binding_Assay->Functional_Assay Confirm Functional Antagonism Selectivity_Panel Selectivity Screening (vs. MOP, DOP, KOP) Functional_Assay->Selectivity_Panel Assess Off-Target Effects PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Panel->PK_Studies Proceed if Selective PD_Model Pharmacodynamic Model (e.g., Tail-Flick Test) PK_Studies->PD_Model Establish Dose-Response Behavioral_Studies Behavioral Models (e.g., Parkinson's, reward) PD_Model->Behavioral_Studies Investigate Therapeutic Potential

Figure 2: General experimental workflow for the validation of a NOP receptor antagonist.

In Vivo Assays

1. Mouse Tail-Flick Test

  • Objective: To evaluate the in vivo efficacy of the antagonist in blocking the effects of an exogenously administered NOP agonist.

  • Methodology:

    • Animal Model: Mice are used for this pain perception assay.

    • Drug Administration: The test compound (e.g., J-113397) is administered, typically via subcutaneous or intraperitoneal injection.[3]

    • Agonist Challenge: After a predetermined time, a NOP receptor agonist like N/OFQ is administered, often intracerebroventricularly, to induce hyperalgesia (increased sensitivity to pain).[3]

    • Nociceptive Testing: The latency of the mouse to flick its tail from a radiant heat source is measured.

    • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in tail-flick latency is quantified.[3]

2. Models of Pathological Conditions

  • Objective: To investigate the therapeutic potential of the NOP receptor antagonist in relevant disease models.

  • Examples:

    • Parkinson's Disease Models: The ability of J-113397 to attenuate parkinsonian-like symptoms has been evaluated in rodent and non-human primate models, often in combination with L-DOPA.[14][15][16]

    • Inflammatory Pain Models: The effects of local administration of J-113397 on allodynia and hyperalgesia are assessed in models of inflammation, such as carrageenan-induced paw edema.[17]

    • Drug Reward and Reinforcement Models: The role of NOP receptor antagonism in modulating the rewarding effects of drugs of abuse is investigated using paradigms like conditioned place preference.[7]

Conclusion

This compound has been instrumental in validating the NOP receptor as a significant target for therapeutic intervention in a variety of disorders, including pain, Parkinson's disease, and substance use disorders.[1][14][17] Its high potency and selectivity have made it a cornerstone research tool. The comparative data presented here demonstrates that while newer antagonists with potentially improved pharmacokinetic or pharmacodynamic profiles have emerged, the extensive characterization of this compound provides a robust foundation for its continued use in exploring the multifaceted roles of the NOP receptor system. The choice of a specific NOP antagonist will ultimately depend on the specific experimental goals and the desired pharmacological properties for the intended application.

References

Safety Operating Guide

Proper Disposal Procedures for (S,S)-J-113397: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (S,S)-J-113397 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this potent and selective NOP receptor antagonist.

This compound is a research-grade chemical compound. While a specific Safety Data Sheet (SDS) from the manufacturer is the primary source for disposal information, the following procedures are based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). The SDS for this compound, such as the one provided by MedChemExpress, outlines the necessary personal protective equipment (PPE) and handling precautions.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most research chemicals, should be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents: "this compound".

    • Include the approximate quantity or concentration.

    • Note the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area within the laboratory.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for the packaging and handover of hazardous chemical waste.

Table 2: Quantitative Data Summary for this compound

PropertyValue
Molecular Formula C₂₄H₃₇N₃O₂
Molecular Weight 399.57 g/mol
Solubility Soluble in DMSO and ethanol (B145695).
Storage Store at -20°C for short term, -80°C for long term.

Experimental Protocols Cited

The proper handling and disposal of this compound are critical throughout its use in experimental settings. While specific experimental protocols are diverse, the waste generated from these procedures should be handled as described above. For instance, in studies involving the dissolution of this compound in solvents like DMSO or ethanol for in vitro assays, all resulting solutions and contaminated labware must be collected as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Disposal of this compound Required sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs handover Follow Pickup Procedures contact_ehs->handover end Proper Disposal Complete handover->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-J-113397 , a potent and selective non-peptidyl opioid receptor-like 1 (ORL1) receptor antagonist, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel. As a biologically active compound, understanding and implementing appropriate personal protective equipment (PPE) protocols, operational plans, and waste management is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Intensity (e.g., handling sealed containers, visual inspection)Safety glasses with side shieldsStandard nitrile or latex glovesLaboratory coatNot generally required
Medium Intensity (e.g., weighing, preparing solutions in a ventilated enclosure)Chemical splash goggles or face shieldChemical-resistant gloves (e.g., double-gloving with nitrile)Disposable gown over laboratory coatRecommended: N95 or higher-rated respirator
High Intensity (e.g., handling powders outside of a ventilated enclosure, cleaning spills)Face shield and chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant disposable suit or apron over laboratory coatRequired : Elastomeric half-mask or full-face respirator with appropriate cartridges

Operational Plan: From Receipt to Disposal

A clear and structured operational plan is essential for the safe handling of this compound. This workflow minimizes the risk of accidental exposure and ensures proper containment.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal Receipt Receive Shipment Inspect Inspect Container Integrity Receipt->Inspect Visually check for leaks or damage Store Store in a Secure, Ventilated, and Cool Location Inspect->Store If intact Weigh Weigh Compound in a Ventilated Enclosure Store->Weigh Transport securely Prepare Prepare Solutions in a Fume Hood Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Post-experiment Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste via Licensed Contractor Segregate->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Detailed Experimental Protocols

Adherence to detailed protocols is critical for both experimental success and personnel safety.

Solution Preparation Protocol
  • Preparation : Don the appropriate PPE for medium-intensity work.

  • Environment : Perform all operations within a certified chemical fume hood.

  • Weighing : Accurately weigh the required amount of this compound powder using an analytical balance inside a ventilated balance enclosure or fume hood.

  • Dissolution : Slowly add the weighed compound to the desired solvent in a suitable container. Use a vortex mixer or magnetic stirrer to ensure complete dissolution.

  • Storage : Store the prepared solution in a clearly labeled, sealed container at the recommended temperature.

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated Solvents and Solutions Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a designated hazardous waste container immediately after use.

All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. Maintain a detailed log of all disposed materials.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.